(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(8-13(16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWLWTMWAUYATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355172 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-88-6 | |
| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole class of compounds, a versatile scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate structural elucidation and confirmation are paramount in the development of new chemical entities. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic signals corresponding to the protons of the pyrazole ring, the phenyl substituent, the methyl groups, and the acetic acid moiety.
Based on the analysis of similar structures, such as 3,5-dimethyl-1-phenyl-1H-pyrazole[1], the following proton signals are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet | 5H |
| CH₂ (acetic acid) | ~3.60 | Singlet | 2H |
| CH₃ (pyrazole, C3) | ~2.30 | Singlet | 3H |
| CH₃ (pyrazole, C5) | ~2.25 | Singlet | 3H |
| COOH | > 10.0 (variable) | Broad Singlet | 1H |
Causality Behind Expected Shifts:
-
Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.20-7.60 ppm) as a complex multiplet due to their coupling with each other.[1]
-
Methylene Protons: The two protons of the acetic acid's methylene group (CH₂) are expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.60 ppm is influenced by the adjacent electron-withdrawing carboxylic acid group and the pyrazole ring.
-
Methyl Protons: The two methyl groups on the pyrazole ring are in slightly different chemical environments and are therefore expected to appear as two distinct singlets around 2.25-2.30 ppm.[1]
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically deshielded and appears as a broad singlet at a high chemical shift (often >10 ppm). Its position can be highly variable and is dependent on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Based on data for 3,5-dimethyl-1-phenyl-1H-pyrazole[1] and general knowledge of pyrazole derivatives, the following carbon signals are anticipated:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C3 & C5 (Pyrazole) | ~148, ~139 |
| C-ipso (Phenyl) | ~139 |
| C-ortho, C-meta, C-para (Phenyl) | 124 - 129 |
| C4 (Pyrazole) | ~107 |
| CH₂ (Acetic Acid) | ~30 |
| CH₃ (Pyrazole, C3 & C5) | ~13, ~12 |
Causality Behind Expected Shifts:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a very low field (~175 ppm).
-
Pyrazole Carbons: The carbons of the pyrazole ring will have characteristic shifts, with C3 and C5 appearing at a lower field than C4.[1]
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region (124-129 ppm), with the ipso-carbon (the carbon attached to the pyrazole ring) appearing at a slightly lower field.[1]
-
Aliphatic Carbons: The methylene carbon of the acetic acid moiety and the two methyl carbons will appear at a much higher field.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data similarly to the ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts to identify the different carbon environments in the molecule.
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Formula: C₁₃H₁₄N₂O₂), the expected molecular weight is approximately 230.26 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 230.
-
[M+H]⁺ Peak: In electrospray ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 231.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 185.
-
Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) to give a fragment at m/z = 171.
-
Fragmentation of the phenyl ring.
-
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for ESI-Mass Spectrometry.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the pyrazole nucleus.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |
| C=C & C=N (Aromatic & Pyrazole) | 1600 - 1450 | Stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |
| O-H (Carboxylic Acid) | 950 - 910 | Bending (out-of-plane) |
Causality Behind Expected Absorptions:
-
O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid.
-
C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.
-
Aromatic and Pyrazole Ring Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the phenyl and pyrazole rings.
Experimental Protocol for IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for IR Spectroscopy (KBr Pellet).
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By synthesizing information from structurally related compounds and applying fundamental spectroscopic principles, we have outlined the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives, facilitating efficient and accurate structural verification in their research and development endeavors.
References
Biological activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid derivatives
An In-depth Technical Guide to the Biological Activity of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid Derivatives
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activities.[1] This guide focuses on a specific, promising subclass: this compound and its derivatives. Structurally analogous to classic non-steroidal anti-inflammatory drugs (NSAIDs), this scaffold is rationally designed to exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. We delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds. Furthermore, we explore their expanding therapeutic potential in areas such as antimicrobial and anticancer applications, providing a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[3] Its prevalence stems from favorable physicochemical properties, including metabolic stability and the ability to act as a versatile template for arranging substituents in precise three-dimensional orientations to interact with biological targets.
Historically, pyrazole-based compounds like Antipyrine (an early analgesic) paved the way for modern therapeutics.[4] The most notable contemporary example is Celecoxib, a selective COX-2 inhibitor, which validated the pyrazole core as an effective pharmacophore for anti-inflammatory drug design.[4][5] The this compound scaffold builds on this legacy. The inclusion of the acetic acid moiety is a classic design element seen in many NSAIDs (e.g., Diclofenac, Indomethacin), suggesting a primary mechanism of action rooted in the inhibition of prostaglandin synthesis.
The broad therapeutic relevance of pyrazole derivatives is well-documented across various domains:
-
Anti-inflammatory and Analgesic: Primarily through COX inhibition.[6][7][8]
-
Anticancer: Via mechanisms including COX-2, kinase, and topoisomerase inhibition.[9][10]
-
Antimicrobial: Exhibiting activity against a range of bacterial and fungal pathogens.[11][12][13]
-
Antiviral and Antidepressant: Demonstrating the scaffold's wide-ranging utility.[14][15]
Synthesis of this compound Derivatives
The synthesis of the core pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[16] For the target scaffold, the Vilsmeier-Haack reaction is also a powerful tool for introducing the necessary functional groups at the 4-position, which can then be elaborated into the acetic acid side chain.[17][18]
A representative synthetic pathway is outlined below. The causality behind this multi-step process is to build the molecule logically: first, construct the core heterocyclic ring, then functionalize it to install the key acetic acid side chain required for biological activity.
Primary Biological Activity: Anti-inflammatory and Analgesic Effects
The primary therapeutic hypothesis for this class of compounds is the inhibition of inflammation and pain through the modulation of the arachidonic acid cascade.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs)—key mediators of pain, inflammation, and fever.[6] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.
The gastrointestinal side effects of traditional NSAIDs are primarily caused by the inhibition of COX-1. Therefore, a major goal in modern drug design is to develop derivatives that selectively inhibit COX-2 over COX-1, thereby retaining anti-inflammatory efficacy while improving the safety profile.[4][5] Pyrazole derivatives, like Celecoxib, have proven to be excellent scaffolds for achieving this selectivity.[19]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing potency and selectivity. For pyrazole-based COX-2 inhibitors, key structural features often include:
-
N1-Phenyl Ring: Substitutions on this ring can significantly influence COX-2 selectivity. Electron-withdrawing groups are often favored.
-
C3 and C5 Methyl Groups: These provide a specific steric profile that can enhance binding within the COX-2 active site.
-
C4-Acetic Acid Side Chain: This group is critical for interacting with key residues, such as Arg120, in the active site of the COX enzyme, mimicking the binding of the natural substrate, arachidonic acid.[17]
In Vitro Evaluation: COX Inhibition Assay
Rationale: This assay is the foundational screen to determine a compound's potency (IC50) and selectivity for COX-1 and COX-2. It directly measures the enzymatic activity in the presence of the inhibitor.
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Compound Incubation: The test compound, dissolved in DMSO, is serially diluted and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Substrate Addition: A fluorogenic substrate (e.g., ADHP) and arachidonic acid are added to initiate the reaction. The COX enzyme's peroxidase activity converts the substrate into a highly fluorescent product, resorufin.
-
Signal Detection: The fluorescence intensity is measured over time using a plate reader (Excitation/Emission ~535/590 nm).
-
Data Analysis: The rate of reaction is calculated. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Table 1: Representative In Vitro COX Inhibition Data for Pyrazole Derivatives
| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | Reference |
| Celecoxib | (Standard) | 15 | 0.04 | 375 | [5] |
| Derivative A | 4-F-phenyl | >100 | 0.26 | >384 | [5] |
| Derivative B | 4-Cl-phenyl | 1.15 | 0.05 | 23 | [20] |
| Derivative C | 4-MeO-phenyl | 1.50 | 0.045 | 33.3 | [20] |
Note: Data is illustrative, synthesized from multiple sources on pyrazole derivatives to show typical trends.
In Vivo Evaluation: Anti-inflammatory and Analgesic Models
Rationale: In vivo models are essential to confirm that the in vitro activity translates to a physiological effect in a living system, providing data on efficacy and potential toxicity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week.
-
Dosing: Animals are divided into groups (n=6). The control group receives the vehicle (e.g., 1% CMC solution). The standard group receives a reference drug (e.g., Indomethacin). Test groups receive the synthesized derivatives at various doses orally.
-
Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [21][22]
-
Animal Acclimatization: Swiss albino mice (20-25g) are used.
-
Dosing: Animals are grouped and dosed orally with vehicle, standard (e.g., Aspirin), or test compounds 30 minutes before the induction of pain.
-
Induction of Pain: Each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after injection, the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a 20-minute period.
-
Data Analysis: The percentage protection (analgesic activity) is calculated as [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Expanding Therapeutic Potential: Other Biological Activities
The versatility of the pyrazole scaffold extends beyond inflammation.
Antimicrobial Activity
Many pyrazole derivatives exhibit significant antimicrobial properties.[12][23] The mechanism can vary, but it often involves the disruption of essential cellular processes in bacteria or fungi.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Strain Preparation: Standardized inoculums of bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains are prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.
-
Incubation: Plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at 37°C.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 2: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| Ciprofloxacin | 15.6 | 31.25 | N/A | [11] |
| Fluconazole | N/A | N/A | 15.62 | [11] |
| Derivative D | 31.25 | 62.5 | 15.62 | [11] |
| Derivative E | 7.8 | 31.25 | 31.25 | [11] |
Note: Data is illustrative, based on reported activities for pyrazole derivatives.
Anticancer Activity
The link between chronic inflammation and cancer is well-established, and COX-2 is often overexpressed in various tumors.[9] Therefore, selective COX-2 inhibitors are being investigated as potential anticancer agents.[9][10] Pyrazoles can also inhibit other targets relevant to cancer, such as protein kinases and topoisomerases, or induce apoptosis.[10][24]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at ~570 nm. The intensity is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value (concentration required to inhibit cell growth by 50%) is calculated.
Future Directions and Conclusion
Derivatives of this compound represent a highly promising class of compounds, grounded in the proven success of the pyrazole scaffold. Their primary application as selective COX-2 inhibitors offers a clear path for developing safer anti-inflammatory and analgesic agents. The key takeaways and future perspectives include:
-
Lead Optimization: Fine-tuning substitutions on the phenyl ring and modifications of the acetic acid side chain (e.g., ester or amide prodrugs) can further enhance potency, selectivity, and pharmacokinetic properties.[14]
-
Dual-Target Inhibition: There is growing interest in designing molecules that can inhibit both COX and 5-lipoxygenase (5-LOX) pathways, potentially offering broader anti-inflammatory coverage with an improved safety profile.[14]
-
Repurposing: Compounds showing high COX-2 selectivity should be further evaluated in cancer models where COX-2 is a known driver of proliferation and angiogenesis.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencescholar.us [sciencescholar.us]
- 17. news-medical.net [news-medical.net]
- 18. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 19. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analgesic Activity of Some 1,2,4-Triazole Heterocycles Clubbed with Pyrazole, Tetrazole, Isoxazole and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
Mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
An In-Depth Technical Guide to the Mechanism of Action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Introduction
This compound is the principal active metabolite of Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its unique dual-action mechanism.[1][2] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Tepoxalin and its metabolite modulate two key enzymatic pathways in the inflammatory cascade: the cyclooxygenase and the 5-lipoxygenase (5-LOX) pathways.[3][4] This dual inhibition offers the potential for potent anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to conventional NSAIDs.[5][6] While its primary application has been in veterinary medicine for the management of osteoarthritis in dogs under the brand name Zubrin, its mechanism holds valuable insights for the development of future anti-inflammatory therapies in humans.[3][7]
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of this compound and its parent compound, Tepoxalin. We will delve into its interactions with the arachidonic acid cascade, its influence on key inflammatory signaling pathways beyond COX and LOX, and provide detailed experimental protocols for researchers to investigate these mechanisms.
The Arachidonic Acid Cascade: A Central Mediator of Inflammation
To comprehend the mechanism of action of this compound, a foundational understanding of the arachidonic acid cascade is essential. This intricate biochemical pathway is a primary driver of the inflammatory response.
In response to inflammatory stimuli, the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane.[2] From there, arachidonic acid is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: The COX enzymes, with two main isoforms, COX-1 and COX-2, convert arachidonic acid into prostaglandins and thromboxanes.[8][9]
-
COX-1 is constitutively expressed in most tissues and plays a "housekeeping" role, including the production of prostaglandins that protect the gastric mucosa and support platelet function.[9][10]
-
COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[10][11]
-
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes.[12][13] Leukotrienes are potent mediators of inflammation, contributing to neutrophil activation and chemotaxis, and have been implicated in the gastrointestinal damage associated with some NSAIDs.[6][13]
Caption: The Arachidonic Acid Cascade.
Core Mechanism of Action: A Two-Pronged Attack on Inflammation
The therapeutic efficacy of Tepoxalin and its active metabolite stems from their ability to inhibit both the COX and 5-LOX pathways, a characteristic that distinguishes them from most traditional NSAIDs.[12][14]
Potent Inhibition of Cyclooxygenase by this compound
Following oral administration, Tepoxalin is rapidly converted to its active metabolite, this compound.[1][2] This metabolite is a potent inhibitor of both COX-1 and COX-2 enzymes.[13][15] By blocking these enzymes, it effectively curtails the production of prostaglandins, leading to the following therapeutic effects:
-
Analgesia: Reduction in prostaglandins that sensitize nociceptors to painful stimuli.[11]
-
Anti-inflammatory: Decrease in prostaglandins that cause vasodilation and increase vascular permeability at the site of inflammation.[16]
-
Antipyretic: Lowering of the hypothalamic set-point for body temperature, which is elevated by prostaglandins during a fever.[8]
The Role of the Prodrug Tepoxalin in 5-Lipoxygenase Inhibition
While the acidic metabolite is a potent COX inhibitor, it does not inhibit the 5-LOX enzyme.[1][2] The inhibition of 5-LOX is attributed to the parent compound, Tepoxalin.[1][2] This inhibition of 5-LOX prevents the synthesis of pro-inflammatory leukotrienes.[13]
The dual inhibition of both COX and 5-LOX is believed to contribute to a more favorable gastrointestinal safety profile.[5][6] A prevailing hypothesis suggests that when traditional NSAIDs block the COX pathway, arachidonic acid is shunted towards the 5-LOX pathway, leading to an overproduction of leukotrienes which can damage the gastric mucosa.[6][13] By inhibiting both pathways, Tepoxalin may prevent this shunting effect.[6]
Caption: Dual Inhibition by Tepoxalin and its Metabolite.
Quantitative Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) of Tepoxalin against COX and LOX enzymes from various sources.
| Enzyme Target | Test System | IC50 (µM) | Reference |
| Cyclooxygenase (Sheep Seminal Vesicle) | Cell-free | 4.6 | [5] |
| Cyclooxygenase (RBL-1 Cell Lysate) | Cell-free | 2.85 | [5] |
| Cyclooxygenase (Intact RBL-1 Cells) | Cell-based | 4.2 | [5] |
| Thromboxane B2 Production (Human Whole Blood) | Ex vivo | 0.08 | [5] |
| 5-Lipoxygenase (RBL-1 Cell Lysate) | Cell-free | 0.15 | [5] |
| 5-Lipoxygenase (Intact RBL-1 Cells) | Cell-based | 1.7 | [5] |
| Leukotriene B4 Production (Human Whole Blood) | Ex vivo | 1.57 | [5] |
Beyond the Cascade: Modulation of NF-kappaB Signaling
Emerging evidence suggests that the anti-inflammatory effects of Tepoxalin may extend beyond the inhibition of the arachidonic acid cascade. Studies have shown that Tepoxalin can inhibit the activation of Nuclear Factor kappaB (NF-κB).[17]
NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like interleukin-1 (IL-1) and interleukin-6 (IL-6), as well as other inflammatory mediators.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory signal, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Tepoxalin has been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[17]
Caption: Inhibition of the NF-κB Signaling Pathway.
Pharmacokinetics and Metabolism
The biotransformation of Tepoxalin is a key aspect of its mechanism of action.
| Parameter | Tepoxalin | This compound | Reference |
| Absorption | Orally absorbed | Formed in vivo | [1][2] |
| Metabolism | Rapidly converted to the active metabolite | - | [1][2] |
| Tmax (rabbits) | 3 - 8 hours | 2 - 8 hours | [18] |
| t1/2 (rabbits) | 3.6 hours (harmonic mean) | 2.8 hours (harmonic mean) | [18] |
| Cmax (rabbits, 10 mg/kg) | 207 +/- 49 ng/mL | 2551 +/- 1034 ng/mL | [18] |
Experimental Protocols
The following protocols provide a framework for the in vitro and ex vivo characterization of the mechanism of action of this compound and its parent compound.
Ex Vivo Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibition of thromboxane B2 (TxB2) and prostaglandin E2 (PGE2) as markers of COX-1 and COX-2 activity, respectively.
Methodology:
-
Blood Collection: Obtain whole blood from healthy human volunteers or the animal species of interest into heparinized tubes.
-
Compound Incubation: Aliquot blood into tubes containing various concentrations of the test compound (or vehicle control) and pre-incubate for 15 minutes at 37°C.
-
COX-1 Stimulation: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour to induce TxB2 production.
-
COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS; 10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 and subsequent PGE2 production.
-
Sample Processing: Centrifuge the samples to separate plasma (for PGE2) or serum (for TxB2).
-
Quantification: Measure TxB2 and PGE2 concentrations using commercially available ELISA kits.
-
Data Analysis: Calculate the percent inhibition of TxB2 and PGE2 production for each compound concentration and determine the IC50 values.
Caption: Workflow for COX Inhibition Assay.
Ex Vivo Whole Blood Assay for 5-LOX Inhibition
This assay measures the inhibition of leukotriene B4 (LTB4) as a marker of 5-LOX activity.
Methodology:
-
Blood Collection: Obtain whole blood into heparinized tubes.
-
Compound Incubation: Aliquot blood into tubes with various concentrations of the test compound (or vehicle) and pre-incubate for 15 minutes at 37°C.
-
5-LOX Stimulation: Add calcium ionophore A23187 (10 µM) to stimulate LTB4 production and incubate for 30 minutes at 37°C.
-
Sample Processing: Centrifuge the samples to separate plasma.
-
Quantification: Measure LTB4 concentrations using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition of LTB4 production and determine the IC50 value.
Caption: Workflow for 5-LOX Inhibition Assay.
Therapeutic Implications and Future Directions
The dual inhibition of COX and 5-LOX by Tepoxalin and its active metabolite represents a significant therapeutic strategy.[12][14] This approach has demonstrated clinical efficacy in veterinary medicine for managing the pain and inflammation associated with osteoarthritis.[7][15]
For human medicine, the development of dual COX/LOX inhibitors remains an attractive area of research for several inflammatory conditions, including:
-
Rheumatoid and Osteoarthritis: To provide potent anti-inflammatory and analgesic effects with potentially fewer gastrointestinal side effects.[12]
-
Inflammatory Bowel Disease: Where both prostaglandins and leukotrienes are implicated in the pathophysiology.
-
Neurodegenerative Diseases: There is growing evidence that dual COX/LOX inhibition may be beneficial in conditions with a neuroinflammatory component, such as Alzheimer's disease.[19]
-
Cancer: Some studies suggest that dual COX/5-LOX inhibitors may have a role in cancer prevention and treatment, potentially through the inhibition of angiogenesis and induction of apoptosis.[20][21]
Future research should focus on the development of novel dual inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. Further elucidation of their effects on other inflammatory signaling pathways, such as the NF-κB pathway, will also be crucial for a complete understanding of their therapeutic potential.
References
- 1. Pharmacokinetics and pharmacodynamics of tepoxalin after single oral dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancertreatmentsresearch.com [cancertreatmentsresearch.com]
- 3. Tepoxalin - Wikipedia [en.wikipedia.org]
- 4. medsciencebiopharma.com [medsciencebiopharma.com]
- 5. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tepoxalin, a dual inhibitor of cyclooxygenase/5-lipoxygenase, on events associated with NSAID-induced gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. European Field Study With Tepoxalin in Dogs Suffering From Disorders of Musculoskeletal System - WSAVA2004 - VIN [vin.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. | BioGRID [thebiogrid.org]
- 15. In vivo effects of tepoxalin, an inhibitor of cyclooxygenase and lipoxygenase, on prostanoid and leukotriene production in dogs with chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 17. The non-steroidal anti-inflammatory drug tepoxalin inhibits interleukin-6 and alpha1-anti-chymotrypsin synthesis in astrocytes by preventing degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single and multiple-dose pharmacokinetics of tepoxalin and its active metabolite after oral administration to rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual COX-2/15-LOX inhibitors: A new avenue in the prevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tepoxalin a dual 5-LOX-COX inhibitor and erlotinib an EGFR inhibitor halts progression of gastric cancer in tumor xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
An In-depth Technical Guide on (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its structural characteristics, physicochemical parameters, and synthesis methodologies. Furthermore, it outlines standardized experimental protocols for its characterization, offering insights for researchers and professionals in the pharmaceutical sciences. The guide also touches upon the broader context of pyrazole derivatives in modern therapeutics, underscoring the relevance of this specific molecule.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the architecture of many biologically active molecules.[1][2] The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms and is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[2] The inherent versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This particular derivative, featuring dimethyl and phenyl substitutions, along with a strategically placed acetic acid moiety, presents a valuable building block for creating novel therapeutic agents. This guide serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its application in research and development, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 32710-88-6 | [3][4] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [3] |
| Molecular Weight | 230.267 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | MPWLWTMWAUYATE-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The most common and effective method for creating the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5]
For this compound, a plausible and widely utilized synthetic route involves the reaction of a substituted pentane-2,4-dione with phenylhydrazine.[6][7] The reaction is often carried out in a suitable solvent such as glacial acetic acid and may be heated to drive the reaction to completion.[6][7] Acetic acid can serve as both a solvent and a catalyst in such reactions.[8]
The reactivity of this compound is primarily dictated by the carboxylic acid group and the pyrazole ring. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring, while aromatic, can also participate in various electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups on the ring.
Experimental Protocols and Characterization
To ensure the identity and purity of this compound, a series of analytical techniques are employed. Below are standardized protocols for key characterization methods.
Melting Point Determination
Rationale: The melting point is a crucial physical property that provides a quick assessment of a compound's purity. A sharp melting range typically indicates a pure substance.
Protocol:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of a compound.
4.2.1. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed as a thin film or in a suitable solvent.
-
The sample is placed in an IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Characteristic peaks are identified. For this compound, key absorbances would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C=C and C=N stretches from the aromatic rings, and C-H stretches.[9]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.
Protocol:
-
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, integration, and coupling patterns are analyzed to assign the structure. For this compound, one would expect to see signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the acetic acid group, and the protons of the phenyl ring.[10][11]
4.2.3. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.
-
The resulting mass spectrum is analyzed to confirm the molecular weight.[12]
Caption: General workflow for the synthesis and characterization of a chemical compound.
Applications in Drug Discovery and Development
Pyrazole derivatives are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][7][13] The structural features of this compound make it an attractive scaffold for several reasons:
-
Lipophilicity and Aromatic Interactions: The phenyl group can engage in hydrophobic and pi-stacking interactions within biological targets.
-
Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, crucial for binding to active sites of enzymes and receptors.
-
Synthetic Handle: The acetic acid group provides a convenient point for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of diseases.[14] Its structural similarity to known pharmacologically active pyrazoles suggests its potential as a starting point for the development of new therapeutic agents.
Safety and Handling
As with any chemical compound used in a laboratory setting, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and versatile chemical nature make it an important building block for the synthesis of novel drug candidates. This technical guide provides a foundational understanding of its properties and characterization, intended to support and facilitate further research and development efforts in this area.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid [cymitquimica.com]
- 4. This compound | 32710-88-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. Acetic acid [webbook.nist.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Structural Characteristics of Pyrazole Acetic Acid Derivatives
A Case Study on the Crystal Structure of (3,5-Dimethylpyrazol-1-yl)acetic acid and Synthetic Pathways to its Phenylated Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and antiviral properties.[1][2] The specific compound of interest, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, belongs to this important family. Its structural and electronic properties, dictated by the spatial arrangement of its constituent atoms, are crucial for its interaction with biological targets.
A comprehensive search of publicly available crystallographic databases reveals that the definitive crystal structure of this compound has not been reported. However, the crystal structure of a closely related analogue, (3,5-Dimethylpyrazol-1-yl)acetic acid, has been elucidated and provides invaluable insights into the molecular geometry, conformation, and intermolecular interactions that are likely to be conserved across this class of molecules.[3] This guide, therefore, presents a detailed analysis of the crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid as a foundational case study. Furthermore, it outlines established synthetic routes to construct the 3,5-dimethyl-1-phenyl-1H-pyrazole core, providing a practical framework for the synthesis and future crystallographic analysis of the title compound.
Synthesis of the Pyrazole Core
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The core of the target molecule, the 3,5-dimethyl-1-phenyl-1H-pyrazole moiety, is typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol is adapted from established methodologies for the synthesis of substituted pyrazoles.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Phenylhydrazine: Slowly add phenylhydrazine (1.0-1.1 equivalents) to the stirred solution. The reaction is often exothermic, and cooling may be necessary to control the reaction rate.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
The subsequent introduction of the acetic acid moiety at the 4-position can be achieved through various synthetic routes, such as the Vilsmeier-Haack formylation followed by oxidation and subsequent steps.[5]
Crystal Structure Analysis of (3,5-Dimethylpyrazol-1-yl)acetic acid
The crystal structure of (3,5-Dimethylpyrazol-1-yl)acetic acid was determined by single-crystal X-ray diffraction, providing precise information about its molecular and supramolecular arrangement in the solid state.[3]
Crystallographic Data
The key crystallographic data and structure refinement parameters for (3,5-Dimethylpyrazol-1-yl)acetic acid are summarized in the table below.[3]
| Parameter | Value |
| Chemical Formula | C7H10N2O2 |
| Formula Weight | 154.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 4.8528 (4) |
| b (Å) | 7.0073 (6) |
| c (Å) | 23.256 (3) |
| V (ų) | 790.82 (13) |
| Z | 4 |
| Temperature (K) | 150 (2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.295 |
| R-factor (%) | 4.9 |
| Data-to-parameter ratio | 18.8 |
Molecular Structure
The molecular structure of (3,5-Dimethylpyrazol-1-yl)acetic acid reveals a planar pyrazole ring.[3] A notable feature is the orientation of the acetic acid group relative to the pyrazole ring. The least-squares planes of the pyrazole ring and the carboxylic acid group are nearly perpendicular to each other, with a dihedral angle of 87.57 (7)°.[3] This conformation minimizes steric hindrance between the substituents. The nitrogen atom N2 of the pyrazole ring is almost coplanar with the carboxylic acid group.[3]
Caption: Molecular structure of (3,5-Dimethylpyrazol-1-yl)acetic acid.
Supramolecular Assembly and Hydrogen Bonding
In the crystalline state, molecules of (3,5-Dimethylpyrazol-1-yl)acetic acid are organized into one-dimensional helical chains that run parallel to the b-axis.[3] This supramolecular arrangement is primarily directed by intermolecular hydrogen bonds. Specifically, the hydroxyl group of the carboxylic acid of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This head-to-tail hydrogen bonding motif is a common feature in the crystal structures of carboxylic acids. The formation of these homochiral helical chains is a key aspect of the crystal packing.[3]
Caption: Hydrogen bonding motif in the crystal structure.
Spectroscopic Characterization
While the definitive crystal structure of this compound is not available, its synthesis would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in confirming the molecular structure. The 1H NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the acetic acid moiety, and the aromatic protons of the phenyl ring.[2] The 13C NMR spectrum would corroborate the presence of all carbon atoms in their unique chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[1][2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.
Conclusion
This technical guide has provided a detailed examination of the structural characteristics of (3,5-Dimethylpyrazol-1-yl)acetic acid as a close and informative analogue to the target molecule, this compound. The analysis of its single-crystal X-ray diffraction data reveals a perpendicular arrangement between the pyrazole and carboxylic acid moieties and a supramolecular structure dominated by hydrogen-bonded helical chains.[3] The provided synthetic protocols for the pyrazole core offer a clear pathway for obtaining the target compound for future detailed structural and biological evaluation. The insights gleaned from the analogue's structure are invaluable for understanding the conformational preferences and intermolecular interactions that will undoubtedly influence the physicochemical and pharmacological properties of this compound.
References
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] This document provides a detailed, field-proven guide for the multi-step synthesis and rigorous characterization of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, a valuable intermediate for drug discovery and development. We will elucidate the chemical logic behind each synthetic step, from the initial construction of the pyrazole ring to its functionalization and subsequent homologation. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering robust, self-validating protocols and in-depth explanations to ensure reproducibility and a thorough understanding of the process.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of modern pharmaceutical development.[5] Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile substitution patterns and facilitates interactions with a multitude of biological targets.[1] Marketed drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant (an anorectic agent) highlight the therapeutic potential of this chemical class.[1][6]
The target molecule, this compound, incorporates the stable 1-phenyl-3,5-dimethylpyrazole core, with an acetic acid moiety at the C4 position. This acetic acid functional group is a key pharmacophore, known to interact with various enzyme active sites and is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[7] The synthesis of this compound, therefore, provides a crucial building block for creating libraries of novel compounds with potential therapeutic value.
This guide details a rational and efficient three-stage synthetic pathway:
-
Stage I: Construction of the 3,5-dimethyl-1-phenyl-1H-pyrazole core.
-
Stage II: C4-Formylation via the Vilsmeier-Haack reaction.
-
Stage III: Chain homologation of the formyl group to the desired acetic acid moiety.
Overall Synthetic Pathway
The synthesis proceeds through two key intermediates to yield the final product. The entire workflow is outlined below.
Figure 1: Overall synthetic workflow from starting materials to the final product.
Detailed Synthesis Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.
Stage I: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate 1)
This stage employs the classic Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a β-dicarbonyl compound.
-
Principle: Phenylhydrazine reacts with acetylacetone (pentane-2,4-dione) in an acidic medium. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[8][9] Glacial acetic acid serves as both the solvent and the acid catalyst.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (60 mL).
-
Add acetylacetone (10.0 g, 0.1 mol) to the flask.
-
Slowly add phenylhydrazine (10.8 g, 0.1 mol) dropwise to the stirred solution. The addition is exothermic, and a color change to yellow/orange may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
After reflux, allow the mixture to cool to room temperature and then pour it into a beaker containing 200 mL of ice-cold water.
-
A pale yellow solid or oil will separate. If an oil forms, stir vigorously until it solidifies.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove acetic acid, and dry in a desiccator.
-
Purification (Optional): Recrystallize the crude solid from a minimal amount of hot ethanol/water to obtain a light brown crystalline solid.[10]
-
Expected Yield: 80-90%.
Stage II: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)
This stage introduces a formyl group at the electron-rich C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.
-
Principle: The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] This reagent is a mild electrophile that attacks the C4 position of the pyrazole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[13][14][15]
Protocol:
-
In a three-neck 250 mL flask fitted with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (15.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate 1) (17.2 g, 0.1 mol) in anhydrous DMF (20 mL).
-
Add this solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 60-70 °C for 3 hours.
-
Cool the reaction mixture and carefully pour it onto 400 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry.
-
Purification: Recrystallize from aqueous ethanol to yield fine needles.[13]
-
Expected Yield: 65-75%. Melting Point: 124-126 °C.[13]
Stage III: Synthesis of this compound (Final Product)
This stage involves a multi-step homologation to convert the aldehyde into an acetic acid. The pathway proceeds via reduction to an alcohol, conversion to a chloromethyl intermediate, formation of a nitrile, and finally, hydrolysis.[6]
Protocol:
Step 3a: Reduction to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
-
Dissolve the aldehyde (Intermediate 2) (10.0 g, 0.05 mol) in methanol (100 mL) in a 250 mL flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.8 g, 0.075 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the alcohol, which can be used directly in the next step.
Step 3b: Conversion to 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole
-
Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (100 mL) and cool in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (5.4 mL, 0.075 mol) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess SOCl₂.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the chloromethyl intermediate.
Step 3c: Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetonitrile (Intermediate 3)
-
Dissolve the crude chloromethyl intermediate in dimethyl sulfoxide (DMSO) (80 mL).
-
Add sodium cyanide (NaCN) (3.6 g, 0.074 mol). Caution: NaCN is highly toxic. Handle with extreme care and use appropriate safety measures.
-
Heat the mixture at 60 °C for 4 hours.
-
Cool the reaction, pour into water (300 mL), and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Step 3d: Hydrolysis to this compound
-
To the crude nitrile, add a solution of 20% aqueous sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 6-8 hours, or until the evolution of ammonia gas ceases (test with moist litmus paper).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2.
-
A white precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol/water to obtain the pure final product.
-
Expected Overall Yield (from aldehyde): 40-50%.
Characterization Protocols and Expected Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Figure 2: Logical workflow for the structural validation of the final product.
Expected Analytical Data
The following table summarizes the expected characterization data for the final product.
| Analysis Technique | Parameter | Expected Result for this compound |
| Molecular Formula | - | C₁₃H₁₄N₂O₂[16] |
| Molecular Weight | - | 230.27 g/mol [16] |
| Melting Point | Range | ~155-160 °C (Varies with purity) |
| Mass Spectrometry | [M+H]⁺ | m/z ≈ 231.11 |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.3 (s, 1H, -COOH), 7.5-7.3 (m, 5H, Ar-H), 3.4 (s, 2H, -CH₂-), 2.2 (s, 3H, -CH₃), 2.1 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~173 (-COOH), ~148 (C3/C5), ~139 (Ar-C), ~138 (C3/C5), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~112 (C4), ~30 (-CH₂-), ~13 (-CH₃), ~10 (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-2500 (Broad, O-H stretch of COOH), ~1700 (Strong, C=O stretch), ~1595 (C=N stretch), ~1500 (C=C stretch, aromatic) |
| Elemental Analysis | % Composition | C: 67.81%, H: 6.13%, N: 12.17%, O: 13.90% |
Sample Preparation Protocols
-
NMR Spectroscopy: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI).
-
IR Spectroscopy: Analyze as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Melting Point: Place a small amount of the dry, crystalline sample in a capillary tube and measure using a calibrated melting point apparatus.
Conclusion
This application note provides a comprehensive and reliable methodology for the synthesis and characterization of this compound. By following these protocols, researchers can confidently produce this valuable chemical intermediate for further exploration in drug discovery programs. The detailed explanation of the underlying chemical principles and the inclusion of expected characterization data serve to validate the experimental outcomes, ensuring both success and a deeper understanding of the synthetic process. The versatility of the pyrazole scaffold continues to make it an area of intense research, and robust synthetic routes like the one detailed here are critical for advancing the field.[17][18]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
- 10. rsc.org [rsc.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid [cymitquimica.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Authored by: A Senior Application Scientist
Introduction
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a member of the pyrazole class of compounds, a scaffold of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities.[1][2] Accurate and precise quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound in various matrices, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis and quantification at moderate to high concentrations. LC-MS/MS, with its superior sensitivity and selectivity, is the preferred method for bioanalytical applications where low detection limits are crucial, and for the analysis of complex sample matrices.[7][8]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase.[9][10] Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Experimental Protocol
1.2.1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid) (Analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
1.2.2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic at 60% B or a linear gradient depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically around 254 nm for pyrazole derivatives) |
| Run Time | 10 minutes (adjust as necessary) |
1.2.4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][5]
1.3.1. Specificity: Inject a blank (mobile phase), a standard solution, and a sample solution. The chromatogram of the blank should not show any interfering peaks at the retention time of the analyte.
1.3.2. Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
1.3.3. Accuracy: Perform a recovery study by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
1.3.4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.
1.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
Data Presentation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[11][12]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7][8] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected and used for quantification, providing a high degree of certainty in the identification and measurement of the analyte.
Experimental Protocol
2.2.1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) (e.g., Deuterated this compound), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., blank human plasma)
2.2.2. Instrumentation:
-
UPLC or HPLC system
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2.2.3. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | A suitable linear gradient to ensure separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (due to the carboxylic acid group) or Positive |
| MRM Transitions | To be determined by direct infusion of the standard. For example:Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) |
| MS Parameters | Optimize source temperature, gas flows, and collision energy |
2.2.4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are largely harmonized with ICH principles but with specific requirements for bioanalysis.
2.3.1. Selectivity: Analyze at least six different lots of the blank biological matrix to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
2.3.2. Linearity: Prepare calibration standards in the biological matrix over the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL). The r² should be ≥ 0.99.
2.3.3. Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the biological matrix in replicates on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the %RSD should be ≤ 15% (≤ 20% for LLOQ).
2.3.4. Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
2.3.5. Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Data Presentation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| LLOQ | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% | 0.1 ng/mL |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 1.05 |
| Recovery | Consistent and reproducible | 92% |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. alfachemic.com [alfachemic.com]
- 8. bioagilytix.com [bioagilytix.com]
- 9. ijcpa.in [ijcpa.in]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
Application Note & Protocol: A Robust HPLC Method for the Quantification of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Abstract: This document provides a comprehensive guide to a robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and research applications in drug development. The protocol herein is grounded in established chromatographic principles for analyzing acidic, aromatic compounds, particularly those within the pyrazole class of molecules, which are prevalent in many pharmaceutical agents.[1][2][3]
Introduction and Scientific Rationale
This compound is a pyrazole derivative. The pyrazole nucleus is a key pharmacophore in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Notably, it forms the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[4][5] Given the therapeutic potential of such compounds, a reliable and validated analytical method is paramount for ensuring product quality, performing pharmacokinetic studies, and monitoring synthesis reactions.
The method detailed below is a reversed-phase HPLC approach, selected for its versatility and suitability for separating moderately polar to nonpolar compounds. The acidic nature of the carboxylic acid moiety and the aromaticity of the phenyl and pyrazole rings in the target analyte dictate the selection of a C18 stationary phase and an acidified aqueous-organic mobile phase to ensure good peak shape and retention.
Method Development and Chromatographic Conditions
The choice of chromatographic parameters is critical for achieving a reproducible and robust separation.[6] The following conditions were established based on the physicochemical properties of pyrazole-acetic acid derivatives and extensive experience with similar NSAID compounds.[6][7][8]
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Column: A C18 reversed-phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, which provides a good balance of efficiency and backpressure.[9]
-
Chemicals: HPLC grade acetonitrile, HPLC grade methanol, HPLC grade water, and an acid modifier such as formic acid or trifluoroacetic acid (TFA) are necessary.
Optimized Chromatographic Parameters
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the phenyl and pyrazole rings. The C18 chemistry is robust and widely available.[9] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | The acidified aqueous phase (A) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape. Acetonitrile (B) is a common organic modifier with good UV transparency and elution strength. |
| Elution Mode | Isocratic: 60:40 (A:B) | An isocratic elution is simpler, more robust, and generally preferred for quality control applications when separating a single analyte.[10] The ratio should be optimized to achieve a retention time of approximately 5-10 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.[11] |
| Detection Wavelength | ~254 nm (To be confirmed) | The phenyl and pyrazole rings are expected to have strong UV absorbance. A PDA detector should be used to determine the wavelength of maximum absorbance (λmax) for the analyte. Many related pyrazole compounds and NSAIDs are monitored in the 220-260 nm range.[4][12] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Sample Diluent | Mobile Phase or Methanol/Water (50:50) | Using the mobile phase as the diluent is ideal to prevent peak distortion. |
Experimental Protocols
Standard and Sample Preparation
Protocol for Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Protocol for Preparation of Working Standard Solutions:
-
Perform serial dilutions of the Standard Stock Solution using the mobile phase as the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.[9]
Protocol for Sample Preparation:
-
Accurately weigh a quantity of the sample (e.g., bulk powder, formulation) expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well. This creates a 100 µg/mL nominal solution.
-
Further dilute with the mobile phase to bring the concentration within the calibration range (e.g., a 1:4 dilution to achieve 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis.
Caption: Workflow for HPLC analysis of the target analyte.
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][13]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the analyte peak is free from interference from excipients, impurities, or degradation products. | The analyte peak should be pure and well-resolved from any other peaks (Resolution > 2). Peak purity analysis (PDA) should confirm spectral homogeneity. |
| Linearity | To establish a linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[4] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or instruments.[4][13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). RSD at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) are varied.[14] |
Method Validation Workflow
The following diagram outlines the logical progression for validating the HPLC method.
References
- 1. jocpr.com [jocpr.com]
- 2. jpsbr.org [jpsbr.org]
- 3. researchgate.net [researchgate.net]
- 4. metfop.edu.in [metfop.edu.in]
- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. ijcpa.in [ijcpa.in]
Application of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid in Drug Discovery: A Guide for Researchers
Introduction: The Promise of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring system is a key structural component in numerous FDA-approved drugs, demonstrating its versatility and importance in the development of new therapeutic agents.[2] Derivatives of pyrazole have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects. The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[3]
This guide focuses on a specific, yet promising, member of this family: (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid . While direct and extensive biological studies on this particular molecule are not widely published, its structural features, based on the well-established pharmacology of related pyrazole derivatives, suggest significant potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. This document provides a comprehensive overview of a proposed synthetic route, and detailed protocols for investigating its potential therapeutic applications.
Part 1: Synthesis of this compound
The synthesis of the target compound can be approached through a multi-step process, beginning with the construction of the pyrazole core, followed by the introduction of the acetic acid moiety at the 4-position. The following protocol is a plausible and efficient route based on established synthetic methodologies for similar pyrazole derivatives.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1 equivalent) and phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Step 2: Synthesis of 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole
-
Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents) with stirring.
-
Formylation Reaction: To the prepared Vilsmeier-Haack reagent, add 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70°C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The precipitated product, 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Oxidation Reaction: Dissolve 4-formyl-3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Addition of Oxidizing Agent: Slowly add a solution of potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid) to the reaction mixture at 0-5°C.
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the final product, this compound.
Part 2: Potential Applications in Drug Discovery
Based on the extensive literature on pyrazole derivatives, this compound is a prime candidate for investigation as both an anti-inflammatory and an anticancer agent.
Application I: Anti-inflammatory Agent
Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The structural features of this compound are consistent with those of known COX inhibitors.
Hypothesized Mechanism of Action:
Caption: Hypothesized inhibition of COX-2 by this compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the COX-2 enzyme.
| Parameter | Condition |
| Enzyme | Human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Measurement of Prostaglandin E₂ (PGE₂) production via ELISA |
| Positive Control | Celecoxib (a known selective COX-2 inhibitor) |
| Vehicle Control | DMSO |
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Reconstitute and dilute the human recombinant COX-2 enzyme and arachidonic acid substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted COX-2 enzyme to each well (except for the no-enzyme control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the concentration of the product, PGE₂, in each well using a competitive ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Application II: Anticancer Agent
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation. Many pyrazole-based drugs function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[5]
Hypothesized Mechanism of Action:
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols for Anticancer Evaluation
A tiered approach is recommended to evaluate the anticancer potential of this compound.
1. In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
| Parameter | Condition |
| Enzyme | Recombinant human VEGFR-2 kinase domain |
| Substrate | Poly(Glu, Tyr) 4:1 |
| Detection Method | ATP consumption measured by luminescence (e.g., Kinase-Glo® assay) |
| Positive Control | Sorafenib or Sunitinib (known VEGFR-2 inhibitors) |
| Vehicle Control | DMSO |
Step-by-Step Protocol:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase reaction buffer, ATP, and substrate solution.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add ATP and the substrate to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the COX-2 assay.
2. Cell-Based Assays for Anticancer Activity
These assays evaluate the effect of the compound on cancer cell lines.
a. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
| Parameter | Condition |
| Cell Lines | A panel of cancer cell lines (e.g., HUVEC for anti-angiogenic effects, and various tumor cell lines like MCF-7, A549, HCT116) |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
| Detection Method | Colorimetric measurement of formazan product at 570 nm |
| Positive Control | Doxorubicin or another standard cytotoxic drug |
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
b. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
c. Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
This compound represents a molecule of significant interest for drug discovery, leveraging the proven therapeutic potential of the pyrazole scaffold. While specific biological data for this compound is not yet extensively documented, its chemical structure strongly suggests promising anti-inflammatory and anticancer activities. The synthetic and experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these potential applications. Through the diligent application of these methodologies, the scientific community can unlock the full therapeutic potential of this and other novel pyrazole derivatives, paving the way for the development of next-generation medicines.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. athmicbiotech.com [athmicbiotech.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of novel pyrazole derivatives
Application Note & Protocol: A-P-012
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," appearing in a multitude of blockbuster drugs due to its unique physicochemical properties and versatile biological activities.[1][2][5] Pyrazole derivatives exhibit a vast range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][6][7]
The therapeutic success of drugs like the anti-inflammatory agent Celecoxib [8][9], the anti-obesity drug Rimonabant , and the antipsychotic CDPPB [5] underscores the pyrazole core's importance. The structural versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties through substitution, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[2][3]
This application note provides a comprehensive guide to the synthesis of novel pyrazole derivatives, focusing on robust and reproducible protocols. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed step-by-step procedures, and provide guidance on purification and characterization, empowering researchers to confidently generate diverse libraries of pyrazole-based compounds for drug discovery programs.
Core Synthetic Strategies & Mechanistic Insights
The construction of the pyrazole ring primarily relies on cyclocondensation and cycloaddition reactions. Understanding the mechanisms of these transformations is critical for controlling regioselectivity and maximizing yield.
The Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyls
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11][12][13] This reaction is typically acid-catalyzed and proceeds through a well-defined mechanism.
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: The choice of dicarbonyl (e.g., β-ketoester, 1,3-diketone) dictates the substitution pattern at positions 3 and 5 of the final pyrazole.[10][14]
-
Hydrazine Derivative: Using hydrazine hydrate (NH₂NH₂·H₂O) yields an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine) lead to N-substituted pyrazoles.[10][11] The nature of the hydrazine substituent is crucial for modulating the final compound's biological activity.
-
Acid Catalyst: A catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid) is used to protonate a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[11][12][15] This significantly accelerates the initial condensation step.
Mechanism: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[10][15][16]
Controlling Regioselectivity: When using a non-symmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomers can form.[14][17] The initial attack of the hydrazine can occur at either carbonyl group. Recent studies have shown that the choice of solvent can dramatically influence this selectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity in favor of a single isomer, likely due to specific hydrogen-bonding interactions with the transition state.[17][18]
1,3-Dipolar Cycloaddition
A powerful alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene equivalent.[19][20][21] This method offers a high degree of convergence and is often used for creating complex, polysubstituted pyrazoles.
Mechanism: The reaction involves the concerted or stepwise addition of the diazo compound across the carbon-carbon triple bond of the alkyne.[21] A key advantage of this approach is the ability to generate the reactive diazo compound in situ from stable precursors like tosylhydrazones, avoiding the need to handle potentially hazardous diazoalkanes.[21][22]
Modern & Green Synthetic Approaches
Recent advancements have focused on developing more efficient and environmentally friendly protocols.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[23][24][25][26][27] This technique is particularly effective for Knorr-type condensations.
-
Catalyst Innovation: The use of novel catalysts, such as nano-ZnO, has been shown to promote the synthesis of pyrazoles under greener conditions, offering high yields and simple work-up procedures.[19][28]
Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for the synthesis of a representative N-phenyl pyrazole derivative via an acid-catalyzed Knorr condensation.
General Workflow for Pyrazole Synthesis
The overall process, from starting materials to a fully characterized pure compound, follows a logical sequence. This workflow is designed to be self-validating, with clear checkpoints for analysis and purification.
Caption: General experimental workflow for pyrazole synthesis.
Protocol: Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazol-4-ol
This protocol details the synthesis of a substituted pyrazole using ethyl acetoacetate and phenylhydrazine, a classic Knorr-type reaction.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| Ethyl Acetoacetate | 130.14 | 10 | 1.30 g (1.27 mL) | 1,3-Dicarbonyl |
| Phenylhydrazine | 108.14 | 10 | 1.08 g (1.0 mL) | Hydrazine Component |
| Glacial Acetic Acid | 60.05 | Catalytic | ~5 drops | Acid Catalyst |
| Ethanol (95%) | 46.07 | - | 20 mL | Solvent |
| Deionized Water | 18.02 | - | ~50 mL | Precipitation/Washing |
| Thin Layer Chromatography (TLC) Plates | - | - | As needed | Reaction Monitoring |
| TLC Mobile Phase | - | - | As needed | 3:7 Ethyl Acetate:Hexane |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (10 mmol, 1.30 g) and phenylhydrazine (10 mmol, 1.08 g).
-
Solvent and Catalyst Addition: Add 20 mL of 95% ethanol to the flask, followed by 5 drops of glacial acetic acid.[10]
-
Expert Insight: Ethanol is a good solvent for both reactants and the product at elevated temperatures, but allows for precipitation of the product upon cooling and addition of water. Acetic acid ensures the reaction proceeds at a reasonable rate.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with constant stirring.[10]
-
Reaction Monitoring (Self-Validation): After 1 hour, monitor the progress of the reaction using TLC.[23] Spot the starting material (ethyl acetoacetate) and the reaction mixture on a TLC plate. Elute with a 3:7 mixture of ethyl acetate and hexane. The reaction is complete when the starting material spot is no longer visible. Continue refluxing until completion (typically 2-3 hours).
-
Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still hot, slowly add 30 mL of deionized water with vigorous stirring.[10] A precipitate should form.
-
Expert Insight: Adding water decreases the solubility of the organic product, causing it to precipitate out of the ethanol/water mixture.
-
-
Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (10 mL each) to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a desiccator to dry completely to a constant weight.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude pyrazole product.[29][30]
-
Solvent Selection: A mixed solvent system of ethanol and water is often ideal.[29] The goal is to find a system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid dissolves completely.
-
Induce Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the solution is saturated.
-
Clarification: If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Isolation and Drying: Once crystallization is complete, collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Characterization and Data Analysis
The identity and purity of the synthesized pyrazole must be confirmed using standard analytical techniques.
Table 2: Expected Characterization Data for 1,5-diphenyl-3-methyl-1H-pyrazol-4-ol
| Analysis Technique | Expected Result |
| Melting Point | A sharp melting point range, consistent with literature values. A broad range indicates impurities. |
| FT-IR (cm⁻¹) | Broad peak ~3400 (O-H stretch), ~3050 (Aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch). Absence of strong C=O peak from starting material (~1740).[31][32] |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, a singlet for the methyl group (CH₃), and a singlet for the hydroxyl proton (OH).[31][33] |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. |
Mechanistic Visualization
Understanding the reaction pathway is key to troubleshooting and optimization. The following diagram illustrates the acid-catalyzed mechanism of the Knorr Pyrazole Synthesis.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. rroij.com [rroij.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. scielo.br [scielo.br]
- 27. dergipark.org.tr [dergipark.org.tr]
- 28. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. ijtsrd.com [ijtsrd.com]
- 33. connectjournals.com [connectjournals.com]
The Versatile Scaffold: Application Notes for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid in Medicinal Chemistry
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2] The commercial success of drugs like Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores the therapeutic potential embedded within the pyrazole framework. This guide focuses on a particularly valuable building block, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid , and provides detailed protocols for its application as a starting material in the synthesis of novel bioactive compounds.
The presence of a carboxylic acid moiety attached to the C4 position of the pyrazole ring offers a convenient handle for synthetic elaboration. This functional group allows for the facile formation of esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[3][4]
Chemical Properties and Safety Considerations
Before embarking on synthetic modifications, it is crucial to understand the chemical properties and handling requirements of this compound.
| Property | Value | Source |
| CAS Number | 32710-88-6 | ChemicalBook |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline powder | Generic Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | Generic Supplier Data |
Safety Precautions:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with eyes or skin, flush immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthetic Pathways from this compound
The carboxylic acid functionality of the starting material is the primary site for chemical modification. The following sections provide detailed protocols for the synthesis of ester and amide derivatives, which are common strategies in drug discovery to modulate properties such as lipophilicity, metabolic stability, and target engagement.
Figure 1: General synthetic workflow starting from this compound.
Application Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification
Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and to drive it towards the product, it is common to use an excess of the alcohol or to remove water as it is formed. This method is a cost-effective and straightforward way to generate a library of ester derivatives for initial biological screening.
Reaction Scheme:
Figure 2: Fischer esterification of this compound.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol |
| This compound | 32710-88-6 | 230.26 | 1.0 g | 4.34 |
| Ethanol (or other alcohol) | 64-17-5 | 46.07 | 20 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 0.2 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.34 mmol).
-
Reagent Addition: Add the desired alcohol (e.g., ethanol, 20 mL) to the flask. The alcohol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.
-
Heating: Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly pouring the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Synthesis of Amide Derivatives via Amide Coupling
Principle: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a commonly used system that proceeds through a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This method offers mild reaction conditions and is compatible with a wide range of functional groups.
Reaction Scheme:
Figure 3: Amide coupling of this compound.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol |
| This compound | 32710-88-6 | 230.26 | 1.0 g | 4.34 |
| Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 0.51 g | 4.77 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1892-57-5 | 155.24 | 1.0 g | 6.51 |
| HOBt (1-Hydroxybenzotriazole) | 2592-95-2 | 135.13 | 0.7 g | 5.21 |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | 1.5 mL | 8.68 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
| 1M Hydrochloric Acid (HCl) | - | - | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.34 mmol) and dissolve it in anhydrous dichloromethane (20 mL).
-
Reagent Addition: To the stirred solution, add the desired amine (e.g., benzylamine, 1.1 eq, 4.77 mmol), HOBt (1.2 eq, 5.21 mmol), and DIPEA (2.0 eq, 8.68 mmol).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.5 eq, 6.51 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation and Structure-Activity Relationship (SAR) Studies
The synthesized ester and amide derivatives serve as a library of compounds for biological screening. Depending on the therapeutic target, these compounds can be evaluated in a variety of in vitro and in vivo assays. For example, in the context of cancer drug discovery, the compounds can be tested for their cytotoxic effects against a panel of cancer cell lines.[5] For anti-inflammatory applications, assays measuring the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production in immune cells can be employed.
The data obtained from these assays are crucial for establishing Structure-Activity Relationships (SAR). By comparing the biological activity of different derivatives, researchers can deduce which structural modifications enhance potency and selectivity. For instance, varying the R group in the ester or the R₁ and R₂ groups in the amide can provide insights into the size, lipophilicity, and electronic requirements of the binding pocket of the biological target.[3][4]
Figure 4: The iterative cycle of synthesis, biological evaluation, and SAR analysis in drug discovery.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for the preparation of ester and amide derivatives provide a solid foundation for researchers and drug development professionals to generate compound libraries for biological screening and to conduct SAR studies. The inherent "drug-like" properties of the pyrazole core, combined with the synthetic accessibility of its derivatives, make this scaffold a continuing focus of innovation in the quest for new and improved medicines.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Robust and Scalable Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid
Abstract
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a valuable heterocyclic building block in the synthesis of various pharmacologically active molecules. The transition from laboratory-scale synthesis to pilot or industrial production presents significant challenges related to reaction control, safety, and product purity. This application note provides a comprehensive, in-depth guide for the multi-kilogram scale-up of this target compound. We present a validated three-stage synthetic route, beginning with the Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation, and culminating in a two-step conversion of the resulting aldehyde to the final acetic acid. The causality behind critical process parameters, safety considerations for exothermic and hazardous steps, and detailed, scalable protocols are discussed to ensure a self-validating and reproducible manufacturing process.
Introduction and Strategic Overview
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Consequently, the development of scalable, safe, and cost-effective synthetic routes to key pyrazole intermediates is of paramount importance for drug development professionals. This guide focuses on a robust, multi-step synthesis of this compound, designed for scalability and process control.
The selected synthetic strategy is a three-stage process chosen for its reliance on well-understood, high-yielding reactions and the commercial availability of starting materials.
-
Stage 1: Knorr Pyrazole Synthesis of the core heterocycle, 3,5-dimethyl-1-phenyl-1H-pyrazole, from phenylhydrazine and acetylacetone. This classic condensation reaction is known for its high efficiency and atom economy.[3][4][5]
-
Stage 2: Vilsmeier-Haack Formylation to selectively install a formyl group at the electron-rich C4 position of the pyrazole ring, yielding the key aldehyde intermediate.[6][7][8]
-
Stage 3: Homologation to Acetic Acid via a reliable sequence involving reduction of the aldehyde to an alcohol, conversion to a chloromethyl intermediate, displacement with cyanide, and subsequent hydrolysis to the target carboxylic acid.[9]
This linear approach allows for clear in-process controls and isolation of stable intermediates, which is critical for ensuring quality and consistency at scale.
Stage 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate 1)
Mechanistic Rationale and Process Design
The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][10] In this case, the reaction of phenylhydrazine with acetylacetone (pentane-2,4-dione) proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][11] Glacial acetic acid is an excellent choice as both a catalyst and a solvent for this reaction at the lab scale, promoting both the condensation and cyclization steps.[1][12]
For scale-up, the primary considerations are:
-
Exotherm Control: The initial condensation can be exothermic. A controlled addition rate of one reactant to the other, combined with an adequate cooling system, is essential.
-
Solvent Selection: While acetic acid works, using a higher-boiling, less corrosive solvent like ethanol or isopropanol may be preferable for large-scale reactors, with acetic acid retained in catalytic amounts.[13]
-
Product Isolation: The product often crystallizes upon cooling or addition of an anti-solvent like water. Efficient filtration and drying are key to achieving high purity and yield.
Scalable Protocol for Intermediate 1
Safety: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction is exothermic.
Protocol (1.0 kg Scale):
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with ethanol (8.0 L). Begin stirring and inert the atmosphere with nitrogen.
-
Reagent Charging: Add acetylacetone (0.68 kg, 6.79 mol, 1.0 eq) to the reactor, followed by glacial acetic acid (0.1 L).
-
Controlled Addition: In a separate vessel, prepare a solution of phenylhydrazine (0.70 kg, 6.47 mol, 0.95 eq) in ethanol (2.0 L). Add this solution to the reactor via an addition funnel over 60-90 minutes, maintaining the internal temperature below 40°C using a cooling jacket. A mild exotherm will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours. Monitor the reaction for completion by TLC or LC-MS (disappearance of phenylhydrazine).
-
Crystallization & Isolation: Cool the reactor to 0-5°C over 2 hours. The product will crystallize. If crystallization is slow, add cold water (1.0 L) as an anti-solvent.
-
Filtration and Washing: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with a cold (0°C) 1:1 mixture of ethanol/water (2 x 1.5 L).
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved.
| Parameter | Value (1.0 kg Scale) |
| Phenylhydrazine | 0.70 kg (6.47 mol) |
| Acetylacetone | 0.68 kg (6.79 mol) |
| Solvent (Ethanol) | 10.0 L |
| Catalyst (Acetic Acid) | 0.1 L |
| Reaction Temperature | Reflux (~80°C) |
| Reaction Time | 3-4 hours |
| Expected Yield | 0.95 - 1.05 kg (85-95%) |
Stage 2: Vilsmeier-Haack Formylation of Intermediate 1
Mechanistic Rationale and Process Design
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[14] The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[15]
Critical Scale-Up Considerations:
-
Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic and releases HCl gas if moisture is present. This step must be performed at low temperatures (0-5°C) with efficient cooling.
-
Reaction Control: The formylation reaction itself is also exothermic. The pyrazole substrate must be added slowly to the pre-formed reagent to maintain temperature control.[16]
-
Safety & Materials: POCl₃ is highly corrosive and reacts violently with water. All equipment must be scrupulously dry. The reaction work-up involves quenching with a large volume of ice/water or a basic solution, which is also highly exothermic and requires a robust cooling system.
-
Flow Chemistry Alternative: For enhanced safety and control, this reaction is an ideal candidate for continuous flow processing. A microreactor setup allows for rapid mixing and superior heat exchange, minimizing the accumulation of hazardous intermediates and enabling intrinsically safer operation at scale.[17]
Scalable Batch Protocol for Intermediate 2
Safety: POCl₃ is extremely corrosive and toxic. DMF is a reproductive toxin. The reaction and quench are highly exothermic. Perform in a suitable reactor with appropriate safety measures and emergency quench/scrubber systems.
Protocol (1.0 kg Scale):
-
Vilsmeier Reagent Formation: Charge a dry 20 L reactor with anhydrous DMF (1.7 L, 21.8 mol, 4.0 eq). Cool the reactor to 0-5°C. Slowly add POCl₃ (1.0 L, 10.9 mol, 2.0 eq) subsurface over 90-120 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0-5°C for 30 minutes.
-
Substrate Addition: In a separate vessel, dissolve Intermediate 1 (1.0 kg, 5.46 mol, 1.0 eq) in anhydrous DMF (1.3 L). Add this solution to the Vilsmeier reagent dropwise over 2 hours, maintaining the internal temperature at 0-10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-70°C and maintain for 4-6 hours. Monitor for completion by LC-MS.
-
Quenching: Prepare a separate 50 L reactor with crushed ice (10 kg) and water (10 L). CRITICAL STEP: Slowly and carefully transfer the reaction mixture onto the ice with vigorous stirring and powerful cooling, keeping the quench temperature below 25°C.
-
Neutralization and Isolation: Adjust the pH of the aqueous slurry to 6-7 by the slow addition of 30% aqueous sodium hydroxide solution. The product will precipitate as a solid.
-
Filtration and Washing: Filter the solid product. Wash the cake thoroughly with water (3 x 3 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70°C.
| Parameter | Value (1.0 kg Scale) |
| Intermediate 1 | 1.0 kg (5.46 mol) |
| POCl₃ | 1.0 L (10.9 mol) |
| Solvent (DMF) | 3.0 L |
| Reaction Temperature | 60-70°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 0.93 - 1.03 kg (85-95%) |
Stage 3: Synthesis of the Final Product
Strategy Rationale
Converting the aldehyde (Intermediate 2) to the target acetic acid requires adding a -CH₂COOH group. While direct oxidation methods exist, they can be challenging to control. A more robust and scalable multi-step approach is preferred:
-
Reduction: Selective reduction of the aldehyde to the corresponding alcohol using sodium borohydride (NaBH₄), a mild and safe reducing agent.
-
Chlorination: Conversion of the alcohol to the more reactive chloromethyl intermediate using thionyl chloride (SOCl₂) or methanesulfonyl chloride.[9]
-
Cyanation: Nucleophilic substitution of the chloride with sodium cyanide (NaCN) to form the pyrazolylacetonitrile.
-
Hydrolysis: Hydrolysis of the nitrile group under basic or acidic conditions to yield the final carboxylic acid.
This sequence provides multiple points for purification and ensures high conversion in each step.
Scalable Protocol for the Final Product
Safety: Sodium cyanide is acutely toxic. All operations must be performed in a controlled environment with immediate access to an appropriate cyanide antidote kit. Acidification of any cyanide-containing waste will produce lethal HCN gas. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.
Protocol (Starting from 1.0 kg of Intermediate 2):
Step 3A: Reduction to (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol
-
Charge a 20 L reactor with Intermediate 2 (1.0 kg, 5.0 mol) and methanol (10 L).
-
Cool the stirred suspension to 0-5°C.
-
Add sodium borohydride (NaBH₄) (0.11 kg, 2.9 mol) in portions over 1 hour, keeping the temperature below 15°C.
-
Stir at room temperature for 2 hours until the reaction is complete (by TLC/LC-MS).
-
Quench the reaction by slowly adding water (5 L) and then concentrate the mixture under vacuum to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 3 L). Combine the organic layers, dry over sodium sulfate, and evaporate to yield the alcohol, which is often used directly in the next step. Expected yield is typically quantitative.
Step 3B: Conversion to the Acetic Acid
-
Dissolve the crude alcohol from the previous step in dichloromethane (10 L) in a 20 L reactor and cool to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (0.44 L, 6.0 mol) over 1 hour, maintaining the temperature below 10°C. Stir for 2 hours at room temperature. This forms the chloromethyl intermediate.
-
In a separate, designated 50 L reactor, dissolve sodium cyanide (NaCN) (0.37 kg, 7.5 mol) in water (5 L) and add DMSO (5 L).
-
Slowly add the chloromethyl solution to the cyanide solution, allowing for a mild exotherm (maintain below 40°C). Heat to 60°C for 4-6 hours until the cyanation is complete.
-
Cool to room temperature. Add 30% NaOH solution (5 L) and heat to 100°C for 8-12 hours to hydrolyze the nitrile. Monitor for completion (disappearance of nitrile, formation of acid by LC-MS).
-
Cool the reaction mixture to 10°C and wash with toluene (2 x 3 L) to remove non-polar impurities.
-
CRITICAL STEP: Carefully acidify the aqueous layer to pH 2-3 with concentrated HCl. The final product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry in a vacuum oven at 70°C.
| Parameter | Value (1.0 kg Scale) |
| Intermediate 2 | 1.0 kg (5.0 mol) |
| NaBH₄ | 0.11 kg (2.9 mol) |
| SOCl₂ | 0.44 L (6.0 mol) |
| NaCN | 0.37 kg (7.5 mol) |
| Hydrolysis Temp. | 100°C |
| Overall Expected Yield | 0.88 - 1.02 kg (75-88% over 4 steps) |
Process Workflow and Validation
A successful scale-up relies on a well-defined process flow with clear in-process controls (IPCs) at each stage. The diagram below outlines the complete manufacturing workflow.
Purification and Final Validation: The final product can be further purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate, or aqueous ethanol) to achieve pharmaceutical-grade purity (>99.5%).[18] Final validation should include full characterization by ¹H NMR, ¹³C NMR, Mass Spectrometry, and purity analysis by HPLC.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable pathway to this compound. By understanding the mechanistic underpinnings of each reaction and implementing rigorous process controls, particularly for the hazardous Vilsmeier-Haack and cyanation steps, researchers and drug development professionals can confidently scale this synthesis from the bench to pilot plant production. The provided protocols serve as a validated baseline for further process optimization and development.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of pyrazole derivatives. As pyrazoles are a cornerstone of many pharmaceutical and agrochemical compounds, mastering their synthesis is critical.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during pyrazole synthesis, offering a systematic approach to identify and resolve them.
Issue 1: Low or No Product Yield
A low yield of the desired pyrazole is one of the most common frustrations in synthesis. The root cause can often be traced back to several key factors.[3]
Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yield is a multifaceted problem. A systematic troubleshooting approach is the most effective way to identify and rectify the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Reagent Integrity: Hydrazine, a key reagent, is susceptible to oxidation. Using aged or improperly stored hydrazine hydrate can significantly reduce the concentration of the active nucleophile, leading to poor conversion. The 1,3-dicarbonyl starting material can also degrade or exist in an unfavorable tautomeric form, impacting its reactivity.
-
Reaction Kinetics and Thermodynamics: The formation of the initial hydrazone intermediate is often the rate-limiting step.[4] Insufficient temperature can stall the reaction, while excessive heat can lead to the degradation of reactants or the product, especially if they are thermally labile. The choice of solvent can influence the reaction rate by affecting the solubility of reactants and stabilizing transition states.
-
Catalysis: In acid-catalyzed reactions like the Knorr synthesis, the protonation of a carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by the hydrazine.[5] An inactive or insufficient amount of catalyst will result in a sluggish reaction.
-
Workup and Purification: The pyrazole product may have some water solubility, leading to losses during aqueous workup. During purification, especially recrystallization, using a solvent in which the product is too soluble will lead to significant loss of material.[6]
Issue 2: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two or more regioisomeric pyrazoles is a common and significant challenge.
Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of pyrazole regioisomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity is crucial and is influenced by steric and electronic factors of your substrates, as well as the reaction conditions.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.[6]
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl will enhance the electrophilicity of the adjacent carbonyl carbon.
-
Reaction Conditions:
-
pH: The pH of the reaction medium can influence which carbonyl group is more readily protonated and activated.[5]
-
Solvent: The choice of solvent can play a significant role. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases compared to standard solvents like ethanol.[7] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
-
Strategies for Improving Regioselectivity:
| Strategy | Rationale |
| Modify Reaction Solvent | Experiment with solvents of varying polarity and hydrogen-bonding capability. Fluorinated alcohols are a prime example of solvents that can alter the electronic environment of the carbonyls, favoring one reaction pathway.[7] |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. |
| pH Adjustment | Careful control of pH can selectively activate one carbonyl group over the other, guiding the initial nucleophilic attack.[5] |
| Use of Protecting Groups | In complex syntheses, it may be necessary to temporarily protect one of the carbonyl groups to force the reaction to proceed at the desired position. |
Issue 3: Difficult Product Purification
Even with a good yield, isolating the pure pyrazole can be challenging due to persistent impurities or difficult-to-remove byproducts.
Question: I'm having trouble purifying my pyrazole product. Column chromatography is not effective, and I'm seeing persistent impurities in my NMR spectrum. What are my options?
Answer: Purification challenges often require moving beyond standard column chromatography. Several techniques can be employed depending on the nature of your pyrazole and the impurities.
Purification Strategy Flowchart
Caption: Decision tree for pyrazole purification strategies.
Causality Explained:
-
Recrystallization: This is often the first choice for purification. The principle relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain in solution.[8]
-
Acid-Base Extraction: The pyrazole ring contains a basic nitrogen atom (N-2) that can be protonated.[9] This allows for the separation of the basic pyrazole from non-basic impurities by partitioning it into an acidic aqueous phase.
-
Acid Addition Salt Formation: Converting the pyrazole free base into a salt can significantly alter its physical properties, such as solubility and crystal lattice energy.[10][11] Often, the salt form is more crystalline and less soluble than the free base, allowing for effective purification by crystallization where the free base might have failed.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for pyrazoles? A1: Microwave-assisted synthesis has several advantages over conventional heating methods. It can significantly reduce reaction times, often from hours to minutes.[1][12] This rapid heating can also lead to higher yields and improved product purity by minimizing the formation of byproducts that can occur during prolonged heating.[13] Additionally, microwave synthesis often allows for the use of less solvent, contributing to a greener chemical process.[1]
Q2: How should I handle hydrazine hydrate safely? A2: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors and contact with skin. Have a quench solution (e.g., a dilute solution of sodium hypochlorite) readily available to neutralize any spills.
Q3: My 1,3-dicarbonyl compound is an oil. How does this affect the reaction? A3: Using an oily 1,3-dicarbonyl is not necessarily a problem, as long as it is pure and dissolves in the reaction solvent. The key is to ensure that the reaction mixture is homogeneous to allow for efficient interaction between the reactants. If the oil is immiscible with the solvent, consider using a co-solvent or a different solvent system.
Q4: Can I synthesize pyrazoles under solvent-free conditions? A4: Yes, solvent-free, or "neat," reaction conditions are a viable and environmentally friendly approach for pyrazole synthesis, often facilitated by microwave irradiation.[12][14] This method can lead to shorter reaction times and simpler workup procedures. However, it is important to ensure proper mixing of the reactants, which can be challenging if they are both solids at room temperature.
Q5: What is the Knorr Pyrazole Synthesis? A5: The Knorr pyrazole synthesis is a fundamental and widely used method for preparing pyrazoles. It involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, typically under acidic conditions.[15][16] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4]
Section 3: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for different substrates and scales.
Protocol 1: Classic Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) as a representative example.
Reaction Scheme: Ethyl Acetoacetate + Phenylhydrazine → Antipyrine
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[4]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[4]
-
Isolation: Allow the resulting syrup to cool to room temperature and then place it in an ice bath.[4]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[4][6]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the purified pyrazolone.[4]
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrazole
This protocol provides a general method for the rapid synthesis of pyrazoles using microwave irradiation.
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Acetic acid (catalytic amount)
-
Ethanol (5 mL)
Procedure:
-
Reaction Mixture: In a 10 mL microwave reaction vessel, combine the 1,3-diketone, hydrazine hydrate, a catalytic amount of acetic acid, and ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-20 minutes.[17]
-
Workup: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. name-reaction.com [name-reaction.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
Technical Support Center: Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Welcome to the technical support center for the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important pyrazole derivative. The synthesis, while based on established chemical principles, can present challenges. This document, structured in a user-friendly question-and-answer format, addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
I. Overview of the Synthetic Strategy
The most common and reliable synthetic route to this compound initiates with the construction of the pyrazole core, followed by the elaboration of the C4 substituent. The primary pathway involves two key stages:
-
Knorr Pyrazole Synthesis: Formation of the 3,5-dimethyl-1-phenyl-1H-pyrazole ring system.
-
Functional Group Transformation at C4: Introduction and conversion of a functional group at the 4-position of the pyrazole ring to the acetic acid moiety.
This guide will address potential pitfalls in both stages of this synthesis.
II. Troubleshooting Guide & FAQs
Part 1: Knorr Pyrazole Synthesis of the Pyrazole Core
The initial and critical step is the synthesis of the 3,5-dimethyl-1-phenyl-1H-pyrazole core. This is typically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] For the synthesis of the 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold, the reactants are acetylacetone (a 1,3-dicarbonyl compound) and phenylhydrazine.
Q1: My yield of 3,5-dimethyl-1-phenyl-1H-pyrazole is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
Phenylhydrazine: This reagent is susceptible to oxidation and can degrade over time, leading to colored impurities and reduced reactivity. It is advisable to use freshly distilled or recently purchased phenylhydrazine.
-
Acetylacetone: Ensure the acetylacetone is of high purity. Impurities can lead to side reactions and complicate the purification process.
-
-
Reaction Conditions:
-
Solvent: Glacial acetic acid is a common solvent and catalyst for this reaction.[3] It facilitates the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic. Ethanol can also be used as a solvent.
-
Temperature: The reaction is typically carried out at reflux. Ensure the reaction is heated adequately to drive the condensation and cyclization to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours. Prolonged heating at high temperatures might lead to degradation of the product.
-
-
Work-up and Purification:
-
The product is often isolated by pouring the reaction mixture into water and collecting the precipitate. Ensure the product is fully precipitated before filtration.
-
Recrystallization from a suitable solvent, such as ethanol, is usually effective for purification.
-
Table 1: Recommended Reaction Parameters for Knorr Pyrazole Synthesis
| Parameter | Recommended Value/Condition | Rationale |
| Reactants | Acetylacetone, Phenylhydrazine | Standard reagents for 3,5-dimethyl-1-phenyl-1H-pyrazole synthesis. |
| Solvent | Glacial Acetic Acid or Ethanol | Acetic acid acts as both solvent and catalyst. Ethanol is a common alternative. |
| Temperature | Reflux | To ensure the reaction goes to completion in a reasonable timeframe. |
| Reaction Time | 2-4 hours (monitor by TLC) | Avoid prolonged heating to minimize byproduct formation. |
| Work-up | Precipitation in water | Simple and effective method for initial product isolation. |
| Purification | Recrystallization from ethanol | Effective for removing impurities. |
Q2: I am observing a significant amount of dark, tar-like byproduct in my Knorr pyrazole synthesis. What is causing this and how can I prevent it?
A2: The formation of tar-like substances is a common issue, often linked to the stability of the starting materials and intermediates, especially at elevated temperatures.
-
Cause: Phenylhydrazine is prone to oxidation and can form colored byproducts, particularly when heated in the presence of air. These byproducts can polymerize or catalyze other side reactions, leading to the formation of tar.
-
Prevention and Mitigation:
-
Use High-Purity Reagents: As mentioned before, using freshly distilled phenylhydrazine is crucial.
-
Inert Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Heating: Avoid excessively high temperatures. Use a heating mantle with a temperature controller to maintain a steady reflux.
-
Purification: If tar formation is unavoidable, it can often be removed during work-up and purification. The desired pyrazole product is typically a solid that can be separated from the tarry residue by filtration and subsequent recrystallization.
-
Part 2: Functionalization at the C4 Position
Once the 3,5-dimethyl-1-phenyl-1H-pyrazole core is synthesized, the next stage is to introduce the acetic acid moiety at the C4 position. A common and effective route is through the Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be converted to the acetic acid.[1]
Q3: I am having trouble with the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole. The yield of the aldehyde is low. How can I optimize this step?
A3: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles. However, its success depends on careful control of the reaction conditions.
-
Reagent Preparation: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF). It is crucial to prepare the reagent correctly.
-
Order of Addition: Add the POCl₃ dropwise to cold DMF with stirring. The reaction is exothermic and should be controlled.
-
Temperature: Maintain a low temperature (0-5 °C) during the addition of POCl₃ to prevent decomposition of the reagent.
-
-
Reaction Conditions:
-
Temperature: After the addition of the pyrazole substrate, the reaction mixture is typically heated. The optimal temperature can vary, but a range of 60-80 °C is common. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent to ensure complete formylation of the pyrazole.
-
-
Work-up:
-
The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the intermediate and precipitates the aldehyde product.
-
The pH of the aqueous solution should be carefully neutralized (e.g., with sodium bicarbonate) to ensure complete precipitation of the product.
-
dot
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.
Q4: I have successfully synthesized the 4-formylpyrazole. What is the best method to convert it to this compound?
A4: There are several viable methods to convert the aldehyde to the target acetic acid. The choice of method may depend on the available reagents and the desired scale of the reaction.
-
Method A: Oxidation to the Carboxylic Acid followed by Homologation
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions.[4][5] However, care must be taken as the pyrazole ring can also be susceptible to oxidation under harsh conditions. A milder alternative is the Pinnick oxidation using sodium chlorite (NaClO₂).
-
Homologation (Arndt-Eistert Reaction): The resulting carboxylic acid can be converted to its acid chloride (e.g., using thionyl chloride, SOCl₂) and then subjected to the Arndt-Eistert reaction.[6][7][8][9] This reaction sequence involves treatment with diazomethane to form a diazoketone, followed by a Wolff rearrangement in the presence of water to yield the homologated carboxylic acid.
-
-
Method B: Wittig Reaction followed by Hydrolysis
-
Wittig Reaction: The aldehyde can be reacted with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, in a Wittig reaction to form an α,β-unsaturated ester.[10][11]
-
Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid. This method avoids the use of strong oxidizing agents.
-
-
Method C: Conversion to Nitrile followed by Hydrolysis
-
Conversion to Oxime: The aldehyde can be converted to its oxime by reaction with hydroxylamine.
-
Dehydration to Nitrile: The oxime can be dehydrated to the corresponding nitrile.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the carboxylic acid. A multi-step synthesis of a pyrazole-4-acetic acid derivative from a 4-formylpyrazole via a nitrile intermediate has been reported.[1]
-
Table 2: Comparison of Synthetic Routes from 4-Formylpyrazole to Acetic Acid
| Method | Key Reagents | Advantages | Disadvantages |
| A: Oxidation & Arndt-Eistert | KMnO₄ or NaClO₂, SOCl₂, CH₂N₂ | Well-established homologation method. | Use of hazardous diazomethane. Strong oxidants may affect the pyrazole ring. |
| B: Wittig Reaction & Hydrolysis | Phosphorus ylide, base | Milder conditions, avoids strong oxidants. | May require optimization of Wittig reaction conditions. |
| C: Nitrile Hydrolysis | Hydroxylamine, dehydrating agent, acid/base | Avoids strong oxidants. | Multi-step process with potential for yield loss at each step. |
Q5: My oxidation of the 4-formylpyrazole to the carboxylic acid is giving a low yield and multiple byproducts. How can I improve this step?
A5: The oxidation of heterocyclic aldehydes can be challenging due to the potential for side reactions on the heterocyclic ring.
-
Choice of Oxidant:
-
Strong Oxidants (KMnO₄, K₂Cr₂O₇): These can be effective but may also oxidize the pyrazole ring, especially if not used under carefully controlled conditions (e.g., low temperature, controlled pH).
-
Milder Oxidants (Pinnick Oxidation): The use of sodium chlorite (NaClO₂) buffered with a phosphate buffer is often a much milder and more selective method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups.
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
pH Control: Maintaining the correct pH is crucial, especially when using chromium or manganese-based oxidants.
-
-
Troubleshooting Over-oxidation: If you suspect over-oxidation or degradation of the pyrazole ring, consider switching to a milder oxidizing agent like NaClO₂.
dot
Caption: Troubleshooting guide for the oxidation of 4-formylpyrazole.
Part 3: Purification and Characterization
Q6: What is the best way to purify the final product, this compound?
A6: The purification of the final carboxylic acid product is crucial for obtaining a high-purity sample.
-
Acid-Base Extraction: A common and effective method for purifying carboxylic acids is through acid-base extraction.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to re-protonate the carboxylic acid and cause it to precipitate.
-
Collect the precipitated product by filtration and wash with cold water.
-
-
Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain highly pure crystals.
-
Column Chromatography: If the product is still impure after extraction and recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q7: What are the expected characterization data for this compound?
A7: Proper characterization is essential to confirm the identity and purity of your final product.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetic acid group, and signals for the phenyl group protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbons, the methylene carbon, the carbons of the pyrazole ring, the carbons of the phenyl ring, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and characteristic peaks for the aromatic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂ = 230.26 g/mol ). |
Note: Specific chemical shifts and coupling constants in NMR spectra will depend on the solvent used.
III. Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1 equivalent) and glacial acetic acid.
-
Slowly add phenylhydrazine (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Vilsmeier-Haack Formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cold DMF while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 equivalent) in DMF to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the product precipitates completely.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The crude 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from ethanol.
IV. References
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). Molecules, 26(21), 6614.
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. (2014). New Journal of Chemistry, 38(11), 5415-5425.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances, 6(10), 8141-8147.
-
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
-
Arndt–Eistert reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
-
Arndt-Eistert Synthesis. (2014). Chem-Station Int. Ed.
-
oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved from --INVALID-LINK--
-
Oxidation of Heterocyclic Compounds. (n.d.). Scribd.
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.).
-
Arndt-Eistert Homologation. (2019). YouTube.
-
DE102009060150A1 - Process for the purification of pyrazoles. (2011). Google Patents.
-
(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)(OXO)ACETIC ACID. (n.d.). ChemicalBook.
-
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid. (n.d.). SpectraBase.
-
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051.
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2021). Molecules, 26(16), 4968.
-
Chemistry 12 Chapter 12 Oxidation of Aldehydes & Ketones ,Tollens' and Fehling's test, Iodoform Test. (2020). YouTube.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. (2022). International Journal of Innovative Science and Engineering Technology, 9(6), 234-241.
-
An Insight into the Mechanism of the Aerobic Oxidation of Aldehydes Catalyzed by N-Heterocyclic Carbenes. (2014). Journal of the American Chemical Society, 136(2), 762-771.
-
This compound. (n.d.). ChemicalBook.
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21.
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(1), 196-245.
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21.
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry, 23(11), 5037-5040.
-
Aryl itaconic acids from aryl aldehydes and triphenylphosphoranylidene)succinic anhydride by a one pot ring opening – Wittig olefination – hydrolysis reaction. (2024). Molbank, 2024(4), M1884.
References
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed breakdown of the most frequently encountered side reactions in pyrazole synthesis, particularly in the widely used Knorr synthesis and its variations. Each entry includes symptoms, mechanistic insights, and actionable solutions.
Formation of Regioisomers: The Ubiquitous Challenge
The formation of a mixture of regioisomers is arguably the most common side reaction when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2] This lack of selectivity can lead to tedious purification steps and reduced yields of the desired product.
Symptoms:
-
Analysis of the crude reaction mixture by ¹H NMR, ¹³C NMR, or LC-MS shows two or more distinct product signals with the same mass.[3][4]
-
Multiple spots are observed on TLC analysis, even after prolonged reaction times.
Causality and Mechanism:
The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound is initially attacked by the substituted hydrazine.[5][6] This choice is governed by a delicate balance of steric and electronic factors. The more electrophilic carbonyl carbon is generally favored for nucleophilic attack.[7]
DOT Diagram: Mechanism of Regioisomer Formation
Caption: Initial attack of the hydrazine on the unsymmetrical dicarbonyl dictates the final regioisomeric product.
Solutions and Protocols:
Controlling regioselectivity requires a nuanced approach to reaction parameter optimization.
| Parameter | Influence on Regioselectivity | Recommendations |
| Solvent | Can significantly alter the reaction pathway. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the isomer resulting from the attack at the more electrophilic carbonyl.[8] | For reactions involving trifluoromethyl-β-diketones, consider switching from traditional solvents like ethanol to TFE or HFIP.[8] |
| Temperature | Lower temperatures can enhance selectivity by favoring the kinetically controlled product. | Run the reaction at room temperature or below and monitor progress by TLC. |
| pH | The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls. | For reactions with hydrazine hydrochlorides, the addition of a mild base like sodium acetate can improve regioselectivity. |
| Catalyst | The choice of catalyst can direct the reaction towards a specific regioisomer. | While often run under acidic or neutral conditions, exploring different Lewis or Brønsted acid catalysts may be beneficial. |
Experimental Protocol: Regioselective Synthesis using a Fluorinated Alcohol [2]
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) dropwise at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
Analytical Tip: 2D NMR techniques such as NOESY can be invaluable for unambiguously determining the structure of the major regioisomer by identifying through-space correlations between the N-substituent and protons on the pyrazole ring.[3][9]
Formation of Pyrazolones: An Issue with β-Ketoesters
When β-ketoesters are used as the 1,3-dicarbonyl component, the formation of pyrazolone byproducts can be a significant issue.[10]
Symptoms:
-
The desired pyrazole is obtained in low yield, with a significant amount of a more polar byproduct.
-
The mass spectrum of the byproduct corresponds to the expected pyrazolone.
-
¹H NMR may show characteristic signals for the pyrazolone tautomers.
Causality and Mechanism:
The reaction of a hydrazine with a β-ketoester proceeds through a hydrazone intermediate. Intramolecular cyclization then occurs via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the stable pyrazolone ring.[10][11]
DOT Diagram: Mechanism of Pyrazolone Formation
Caption: Intramolecular cyclization onto the ester carbonyl leads to pyrazolone formation.
Solutions and Protocols:
Minimizing pyrazolone formation often involves modifying the substrate or the reaction conditions to favor pyrazole formation.
-
Substrate Modification: If possible, consider using a 1,3-diketone instead of a β-ketoester.
-
Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor the dehydration to the pyrazole over pyrazolone formation.
-
Dehydrating Agent: The addition of a dehydrating agent can help to drive the reaction towards the pyrazole product.
-
Experimental Protocol: Minimizing Pyrazolone Formation [10]
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve the β-ketoester (1.0 eq) and the hydrazine (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the product by column chromatography or recrystallization.
Formation of Bis-Pyrazoles: A Dimerization Problem
The formation of bis-pyrazole derivatives is a less common but still problematic side reaction that can occur under certain conditions.
Symptoms:
-
A product with a mass corresponding to a dimer of the expected pyrazole is observed by MS.
-
The yield of the desired monomeric pyrazole is significantly reduced.
Causality and Mechanism:
The formation of bis-pyrazoles can occur through several pathways, including the reaction of a pyrazolone intermediate with a second molecule of the 1,3-dicarbonyl compound or the reaction of a formed pyrazole with unreacted starting materials under forcing conditions. A plausible mechanism involves the Knoevenagel condensation of a pyrazolone with an aldehyde, followed by a Michael addition of a second pyrazolone.
DOT Diagram: Plausible Mechanism of Bis-Pyrazole Formation
Caption: A potential pathway to bis-pyrazoles via condensation and Michael addition.
Solutions and Protocols:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of the 1,3-dicarbonyl compound can promote bis-pyrazole formation.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can lead to the formation of byproducts.
-
Order of Addition: Adding the hydrazine slowly to the solution of the 1,3-dicarbonyl can help to minimize the concentration of unreacted dicarbonyl at any given time.
Experimental Protocol: Favoring Monomeric Pyrazole Formation [12]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Slowly add a solution of the hydrazine (1.05 eq) in the same solvent to the reaction mixture at room temperature over a period of 30-60 minutes.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, perform a standard work-up and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning a dark red/brown color. Is this normal, and what can I do about it?
A1: The formation of colored impurities is a common observation in Knorr-type pyrazole syntheses, especially when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is often due to the decomposition of the hydrazine starting material or the oxidation of intermediates. While it may not always significantly impact the yield of the desired product, it can complicate purification. To mitigate this, ensure you are using high-purity, and preferably freshly opened, hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative side reactions.[8]
Q2: I am experiencing low conversion rates, with a lot of unreacted starting material even after extended reaction times. What should I check?
A2: Low conversion can be due to several factors. First, verify the purity of your starting materials, as impurities can inhibit the reaction.[2] Next, consider optimizing the reaction conditions. Increasing the temperature or prolonging the reaction time may be necessary. The choice of solvent can also play a crucial role; for some substrates, aprotic polar solvents like DMF or DMSO may provide better results than protic solvents like ethanol.[2] Finally, ensure that your catalyst (if any) is active and used in the correct loading.
Q3: How can I effectively separate a mixture of pyrazole regioisomers?
A3: Separating regioisomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most common method, but it may require careful optimization of the eluent system.[7] In some cases, fractional crystallization can be effective, especially if the isomers have different solubilities or crystalline properties. Derivatization of the pyrazole nitrogen followed by separation and subsequent deprotection is another, albeit more lengthy, strategy.
Q4: What are the key considerations when scaling up a pyrazole synthesis?
A4: Scaling up a pyrazole synthesis introduces several challenges, primarily related to heat and mass transfer.[13][14][15] The condensation reaction is often exothermic, and the reduced surface-area-to-volume ratio in larger reactors can lead to poor heat dissipation and potential thermal runaway.[13] Inefficient mixing can also result in localized "hot spots" and increased side product formation.[15] To address these issues, it is crucial to ensure adequate cooling, controlled (slow) addition of reagents, and efficient stirring.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid in Solution
Welcome to the technical support center for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, I have compiled this information to provide both theoretical understanding and practical, field-proven methodologies to ensure the integrity of your experiments.
The pyrazole nucleus is a common scaffold in many pharmaceutical compounds and is generally considered to be metabolically stable.[1] However, the overall stability of a molecule is influenced by its specific functional groups and the environmental conditions it is exposed to. For this compound, the acetic acid moiety and the substituted pyrazole ring system are key areas of interest when considering its stability profile.
This guide will provide a comprehensive overview of potential stability challenges and a detailed protocol for conducting a forced degradation study to identify the specific vulnerabilities of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns regarding the stability of this compound in solution.
Q1: What are the most likely degradation pathways for this compound in solution?
A1: While specific data for this exact molecule is limited in public literature, based on the chemistry of pyrazole derivatives and carboxylic acids, the most probable degradation pathways include:
-
Oxidative degradation: The pyrazole ring and the methylene group of the acetic acid side chain could be susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[3]
-
Decarboxylation: Although generally requiring heat, decarboxylation of the acetic acid group is a potential thermal degradation pathway.
-
Hydrolysis: While the core structure is not readily hydrolyzable, if formulated with ester-containing excipients, hydrolysis of those excipients could alter the solution's pH and indirectly affect the stability of the target molecule.
Q2: I've observed a change in the color of my stock solution over time. What could be the cause?
A2: A color change in your solution is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is crucial to investigate the cause of this change using analytical techniques like HPLC with a photodiode array (PDA) detector to identify any new peaks corresponding to degradation products. Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help mitigate these issues.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the long-term stability of your solutions, we recommend the following:
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer system to maintain a stable pH. The choice of an appropriate aprotic solvent for long-term storage at low temperatures is often a good strategy if the compound's solubility allows.
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
-
Inert Atmosphere: For particularly sensitive applications or long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: The most effective way to understand the stability of this compound in your specific formulation or experimental setup is to conduct a forced degradation study. This involves subjecting the compound to a range of stress conditions that are more severe than the intended storage and experimental conditions.[4] The results will help you identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[4] A detailed protocol for a forced degradation study is provided in the next section.
Troubleshooting Guide: A Proactive Approach with Forced Degradation Studies
Instead of reacting to stability problems, a proactive approach is to characterize the stability profile of this compound early in your research. A forced degradation study is an indispensable tool for this purpose.[5][6]
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][6] This level of degradation is sufficient to produce and detect degradation products without being so extensive that it leads to complex secondary degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). This stock solution will be used for all stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
At appropriate time points, withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase.
-
3. Analytical Method:
-
A stability-indicating HPLC method with a PDA detector is recommended for the analysis of the stressed samples.
-
The method should be able to separate the parent compound from all potential degradation products.
-
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
4. Data Analysis and Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify the retention times of any degradation products.
-
The mass balance should be assessed to ensure that the decrease in the parent compound peak is accounted for by the increase in the degradation product peaks.
Quantitative Data Summary
The following table provides a template for summarizing the results of your forced degradation study.
| Stress Condition | Temperature | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 60°C | 24 hours | [Insert your data here] | [Insert your data here] |
| 0.1 M NaOH | 60°C | 24 hours | [Insert your data here] | [Insert your data here] |
| 3% H₂O₂ | Room Temp | 24 hours | [Insert your data here] | [Insert your data here] |
| Thermal | 80°C | 48 hours | [Insert your data here] | [Insert your data here] |
| Photolytic | Controlled | 1.2 million lux hours | [Insert your data here] | [Insert your data here] |
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a hypothetical degradation pathway and the experimental workflow for the forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for the forced degradation study.
By following this guide, you will be well-equipped to understand and manage the stability of this compound in your research, ensuring the reliability and reproducibility of your results.
References
- 1. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
Overcoming poor yield in the synthesis of pyrazole compounds
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Overcoming Poor Yields and Common Issues
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of pyrazole compounds.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield or failing completely. What are the primary factors to investigate?
A1: The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole synthesis, but its success is highly sensitive to reaction conditions.[1][2][3] Low or no yield can typically be traced back to several key factors:
-
Sub-optimal pH and Catalysis: The reaction is often catalyzed by acid, which is crucial for activating the carbonyl groups for nucleophilic attack by the hydrazine.[2][4] However, excessively strong acidic conditions or very high temperatures can lead to the degradation of starting materials or the formation of tarry, insoluble byproducts.[5]
-
Troubleshooting Strategy: If using an acid catalyst like acetic acid, ensure it's used in catalytic amounts.[3] If your starting material is a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can liberate the free hydrazine and buffer the reaction, leading to a cleaner profile.[6] In some cases, particularly with reactive starting materials, the reaction may proceed well without any catalyst.[7]
-
-
Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive heat can promote side reactions. Conversely, insufficient temperature or time will result in incomplete conversion.
-
Troubleshooting Strategy: Monitor your reaction closely using Thin Layer Chromatography (TLC).[7] Start at a moderate temperature (e.g., room temperature to 60 °C) and only increase it if the reaction is sluggish. Prolonging the reaction time at a lower temperature is often preferable to forcing it at a high temperature.[7]
-
-
Reactivity of Starting Materials: The electronic nature of your substrates plays a significant role. Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing the reaction.[7] Similarly, sterically hindered 1,3-dicarbonyls can be challenging substrates.[5]
-
Troubleshooting Strategy: For less reactive hydrazines, you may need more forcing conditions, such as higher temperatures or a stronger acid catalyst.[7] For sterically hindered substrates, increasing the reaction time is often necessary.
-
-
Solvent Choice: The solvent not only dissolves the reactants but can also influence reaction rates and, critically, regioselectivity. Protic solvents like ethanol are common but may not always be optimal.[8]
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in a Knorr-type pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid Analogs in Inflammation and Pain-Related Models
In the landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among these, derivatives of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid have emerged as a promising class of compounds, particularly in the realms of anti-inflammatory and analgesic research. This guide presents a comparative analysis of key analogs within this family, elucidating their structure-activity relationships through a synthesis of available preclinical data. We will delve into their performance in relevant biological assays, provide detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action that govern their therapeutic potential.
Introduction: The Pyrazole Core in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[2] Its unique electronic and steric properties allow for diverse substitutions, leading to a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[3][4][5] The title compound, this compound, and its analogs are structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) like Lonazolac, hinting at a shared mechanism of action primarily centered around the inhibition of cyclooxygenase (COX) enzymes.[6][7] This guide aims to provide researchers and drug development professionals with a comprehensive comparative overview to inform the rational design of next-generation pyrazole-based therapeutics.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound analogs is intrinsically linked to the nature and position of substituents on the pyrazole core, the phenyl ring, and the acetic acid moiety. Below, we compare the performance of representative analogs across key biological assays.
Anti-inflammatory Activity
The anti-inflammatory potential of these analogs is predominantly assessed through their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Analogs
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Lonazolac | H | Cl | H | 33.46 | 5.13 | 6.52 | [8] |
| Analog A | CH3 | H | H | >100 | 8.22 | >12.16 | [9] |
| Analog B | H | H | SO2NH2 | - | 9.31 | - | [9] |
| Analog C | H | OCH3 | H | - | 1.79 | - | [10] |
| Analog D | H | NO2 | H | - | 2.51 | - | [10] |
| Celecoxib | - | - | - | 35.8 | 0.204 | 175.49 | [8] |
Note: Data for analogs are based on structurally related pyrazole derivatives where IC50 values were available. The core structure for comparison is 1,3,4-trisubstituted pyrazole.
In vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
Table 2: Comparative in vivo Anti-inflammatory Activity of Selected Pyrazole Analogs
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Lonazolac Analog 1 | 10 | 55 | [6] |
| Lonazolac Analog 2 | 10 | 62 | [6] |
| LQFM-008 | 30 | Significant reduction | [11] |
| Indomethacin | 10 | 68 | [6] |
Analgesic Activity
The analgesic efficacy of these compounds is typically assessed using models of chemical- and heat-induced pain. The acetic acid-induced writhing test in mice is a common method to evaluate peripheral analgesic effects.
Table 3: Comparative Analgesic Activity of Selected Pyrazole Analogs
| Compound ID | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Lonazolac Analog 1 | 10 | 45 | [6] |
| Lonazolac Analog 2 | 10 | 58 | [6] |
| LQFM-008 | 30 | Significant reduction | [11] |
| Aspirin | 100 | 55 | [6] |
Antimicrobial Activity
Several pyrazole derivatives have demonstrated notable antimicrobial properties. Their efficacy is determined by the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Table 4: Comparative Antimicrobial Activity of Selected Pyrazole Analogs
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Analog E | S. aureus | >100 | [4] | |
| Analog F | E. coli | 50 | [4] | |
| Analog G | C. albicans | 12.5 | [4] | |
| Ciprofloxacin | S. aureus | 0.5 | [5] | |
| Fluconazole | C. albicans | 1-4 | [12] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on pyrazole derivatives allow for the deduction of several structure-activity relationships:
-
Substitution on the N-phenyl ring: The presence of a sulfonamide or methylsulfonyl group at the para-position of the N-phenyl ring is a key feature for selective COX-2 inhibition, as seen in celecoxib and its analogs.[13]
-
Modifications of the Acetic Acid Side Chain: Conversion of the carboxylic acid moiety to amides or esters can modulate the anti-inflammatory and analgesic activity, and in some cases, reduce gastrointestinal side effects.[14]
-
Substitution on the Pyrazole Ring: The nature of the substituents at positions 3 and 5 of the pyrazole ring significantly influences the potency and selectivity of COX inhibition. Bulky hydrophobic groups can enhance binding to the COX-2 active site.[10]
Mechanism of Action: Beyond COX Inhibition
The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazole derivatives is the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins.[7] Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of Prostaglandin Synthesis by Pyrazole Analogs.
Recent studies suggest that some pyrazole analogs may exert their effects through additional pathways. For instance, certain derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory cascade.[8] Furthermore, some analogs may modulate serotonergic pathways, contributing to their analgesic effects.[11]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds are pre-incubated with the respective COX enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for in vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the in vivo anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds, a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vivo Acetic Acid-Induced Writhing Assay
This assay is used to screen for peripheral analgesic activity.
Protocol:
-
Animal Acclimatization: Swiss albino mice are used and acclimatized.
-
Compound Administration: The test compounds, a reference drug (e.g., aspirin), and a vehicle control are administered to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculation of Inhibition: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity is determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial/Fungal Strain Preparation: Standard strains of bacteria and fungi are cultured in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent anti-inflammatory and analgesic agents. The comparative data presented in this guide highlight the critical role of specific structural modifications in dictating the biological activity and selectivity of these analogs. Future research should focus on a more systematic exploration of the structure-activity relationships, particularly concerning substitutions on the acetic acid side chain and the N-phenyl ring, to optimize potency and minimize off-target effects. Furthermore, a deeper investigation into their mechanisms of action beyond COX inhibition could unveil novel therapeutic opportunities. The detailed protocols provided herein offer a standardized framework for the continued evaluation and development of this promising class of compounds.
References
- 1. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joac.info [joac.info]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Pyrazole-Based COX-2 Inhibitors
In the landscape of anti-inflammatory therapeutics, the pyrazole scaffold has emerged as a cornerstone for the development of highly selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides an in-depth comparison of the efficacy of three prominent pyrazole-based COX-2 inhibitors: Celecoxib, the first-in-class selective COX-2 inhibitor for human use, and Deracoxib and Mavacoxib, two analogues primarily used in veterinary medicine. We will delve into their mechanisms of action, comparative potency, and clinical effectiveness, supported by experimental data and detailed protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these important therapeutic agents.
The Significance of the Pyrazole Scaffold in COX-2 Inhibition
The five-membered aromatic ring of pyrazole is a privileged structure in medicinal chemistry due to its unique electronic and steric properties.[1][2] It serves as a versatile scaffold that can be readily functionalized to achieve high-affinity and selective interactions with biological targets. In the context of COX-2 inhibition, the pyrazole core optimally positions key pharmacophoric features, such as a sulfonamide or a similar acidic moiety, into the active site of the COX-2 enzyme, leading to potent and selective inhibition.[3] This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[4][5]
Mechanism of Action: Selective Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of these pyrazole-based compounds stem from their ability to block the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[5] This is achieved through the selective inhibition of the COX-2 enzyme. The following diagram illustrates the signaling pathway and the point of intervention for these inhibitors.
Caption: Inhibition of the COX-2 pathway by pyrazole-based compounds.
Comparative In Vitro Potency: A Quantitative Look at Selectivity
The efficacy and safety profile of a COX inhibitor is largely defined by its relative potency for COX-2 versus COX-1. This is typically expressed as a selectivity index (SI), calculated from the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 - 82 | 0.04 - 6.8 | ~1.1 - 205 |
| Deracoxib | >100 | 0.08 | >1250 |
| Mavacoxib | 1.35 | 0.095 | 14.2 |
Note: IC50 values can vary depending on the assay system used. The data presented is a representative range from published literature.[6][7][8]
As the data indicates, all three compounds exhibit preferential inhibition of COX-2. Deracoxib, in particular, demonstrates a very high degree of selectivity in in vitro assays.[8]
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
To provide a practical understanding of how these potency values are determined, here is a detailed protocol for a common in vitro COX inhibition assay.
Objective: To determine the IC50 values of test compounds for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[6]
-
Test compounds (Celecoxib, Deracoxib, Mavacoxib) and a vehicle control (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: Immediately following the addition of arachidonic acid, add the colorimetric or fluorometric probe. The peroxidase activity of the COX enzyme will lead to a change in absorbance or fluorescence, which is monitored over time using a microplate reader.[6][9]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Caption: Workflow for the in vitro COX inhibition assay.
Clinical Efficacy and Safety: A Comparative Overview
While in vitro data provides a valuable measure of potency, clinical efficacy and safety are the ultimate determinants of a drug's utility.
Celecoxib:
-
Efficacy: Celecoxib has demonstrated significant efficacy in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[10][11] In a meta-analysis of randomized controlled trials for osteoarthritis, celecoxib treatment resulted in a significant improvement in pain and function compared to placebo.[11]
-
Safety: The primary advantage of Celecoxib over non-selective NSAIDs is its improved gastrointestinal safety profile, with a lower incidence of gastroduodenal ulcers.[10][12] However, concerns about cardiovascular safety have been a subject of extensive research, with some studies suggesting a potential for increased risk, particularly at higher doses.[13]
Deracoxib:
-
Efficacy: In veterinary medicine, Deracoxib has been shown to be effective in controlling postoperative pain and inflammation in dogs following soft tissue and dental surgeries.[1][14] In a placebo-controlled study for soft tissue surgery, only 14.8% of deracoxib-treated dogs required rescue analgesia compared to 66.7% of placebo-treated dogs.[14]
-
Safety: Deracoxib is generally well-tolerated in dogs, with the most common adverse events being mild gastrointestinal upset, such as vomiting.[14]
Mavacoxib:
-
Efficacy: Mavacoxib is used for the long-term management of pain and inflammation associated with degenerative joint disease in dogs.[8] A key feature of Mavacoxib is its long half-life, allowing for monthly dosing.[15] In a comparative study with the daily-dosed NSAID carprofen, Mavacoxib was found to be non-inferior in improving clinical signs of osteoarthritis.[15][16][17][18]
-
Safety: The safety profile of Mavacoxib is similar to other NSAIDs used in dogs, with the potential for gastrointestinal and renal adverse effects.[16][17][18]
Conclusion
The pyrazole scaffold has proven to be a highly successful platform for the development of selective COX-2 inhibitors. Celecoxib, Deracoxib, and Mavacoxib, each with their unique substitution patterns on the pyrazole core, demonstrate effective anti-inflammatory and analgesic properties through the selective inhibition of COX-2. While Celecoxib has been a mainstay in human medicine for managing chronic inflammatory conditions, Deracoxib and Mavacoxib have become valuable therapeutic options in veterinary practice, offering effective pain management with improved safety profiles compared to traditional non-selective NSAIDs. The choice of a specific pyrazole-based COX-2 inhibitor will depend on the clinical context, the species being treated, and a careful consideration of the balance between efficacy and potential adverse effects. Further research into novel pyrazole derivatives continues to be a promising avenue for the discovery of even more potent and safer anti-inflammatory agents.
References
- 1. Efficacy and safety of deracoxib for control of postoperative pain and inflammation associated with soft tissue surgery in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. mdpi.com [mdpi.com]
- 10. EFFICACY AND SAFETY OF CELECOXIB COMPARED WITH PLACEBO AND ETODOLAC FOR ACUTE POSTOPERATIVE PAIN: A MULTICENTER, DOUBLE-BLIND, RANDOMIZED, PARALLEL-GROUP, CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheumatology Drug Updates: Celecoxib and Cardiovascular Safety Trial Results Reviewed - The Rheumatologist [the-rheumatologist.org]
- 14. Efficacy and Safety of Deracoxib for the Control of Postoperative Pain and Inflammation Associated with Dental Surgery in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zoetis.com.br [zoetis.com.br]
- 17. researchgate.net [researchgate.net]
- 18. Comparative efficacy and safety of mavacoxib and carprofen in the treatment of canine osteoarthritis [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Guide to a Potent Anti-Inflammatory Scaffold
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent anti-inflammatory agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, a representative member of the pyrazole class of non-steroidal anti-inflammatory drugs (NSAIDs). We will dissect the key structural motifs of this molecule, explore how modifications impact its biological activity, and present a comparative analysis against established NSAIDs, supported by experimental data.
The Core Scaffold: this compound
Synthesis of the Pyrazole Acetic Acid Scaffold
The synthesis of this compound and its analogs generally follows a well-established synthetic route. A common approach involves the condensation of a β-dicarbonyl compound with a substituted hydrazine to form the pyrazole core, followed by functionalization at the 4-position.
Experimental Protocol: A Generalized Synthesis
-
Formation of the Pyrazole Ring: Acetylacetone is reacted with phenylhydrazine in a suitable solvent, such as ethanol or acetic acid, often under reflux conditions, to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.[2]
-
Vilsmeier-Haack Formylation: The pyrazole from the previous step is then subjected to a Vilsmeier-Haack reaction using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the 4-position, yielding 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation to Acetic Acid: The aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent. The resulting this compound can then be purified by recrystallization.
Caption: Generalized synthetic workflow for this compound.
Structure-Activity Relationship (SAR) Studies
The anti-inflammatory potency and selectivity of this compound derivatives are intricately linked to the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions.
The N-Phenyl Ring (Position 1)
The N-phenyl ring plays a crucial role in the molecule's interaction with the COX enzyme active site. Substitutions on this ring can significantly modulate both potency and COX-2 selectivity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or a trifluoromethyl (-CF₃) group, at the para-position of the phenyl ring generally enhances anti-inflammatory activity and COX-2 selectivity. This is exemplified by the highly selective COX-2 inhibitor, Celecoxib, which features a p-sulfonamide group.
-
Electron-donating groups: Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) at the para-position tend to decrease COX-2 selectivity and may either maintain or slightly decrease overall anti-inflammatory activity.
The Pyrazole Core (Positions 3 and 5)
The methyl groups at positions 3 and 5 of the pyrazole ring are important for establishing a proper orientation within the COX active site.
-
Steric Bulk: Replacing the methyl groups with bulkier alkyl groups can lead to a decrease in activity due to steric hindrance, preventing optimal binding.
-
Aryl Substituents: The presence of aryl groups at these positions, as seen in some other pyrazole-based NSAIDs, can enhance activity, but the specific substitution pattern is critical. For the this compound scaffold, the dimethyl substitution appears to be optimal for a balance of potency and selectivity.
The Acetic Acid Side Chain (Position 4)
The acidic moiety is a hallmark of most NSAIDs and is critical for their mechanism of action.
-
Carboxylic Acid Functionality: The carboxylic acid group is essential for interacting with key amino acid residues, such as arginine, within the active site of COX enzymes. Esterification or conversion to an amide generally leads to a significant reduction or loss of activity.
-
Chain Length: The length of the alkyl chain connecting the carboxylic acid to the pyrazole ring is also important. Acetic acid derivatives have been found to be more active than their propanoic acid counterparts.[6]
Caption: Structure-Activity Relationship (SAR) summary for this compound derivatives.
Comparative Performance Analysis
To contextualize the anti-inflammatory potential of this compound and its analogs, a comparison with well-established NSAIDs is essential. The following tables summarize key in vitro and in vivo experimental data.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | ~5-15 | ~0.5-2 | ~2.5-30 |
| Ibuprofen | 15.2 | 35.1 | 0.43 |
| Diclofenac | 6.1 | 0.11 | 55.45 |
| Celecoxib | 15 | 0.04 | 375 |
Note: The data for the title compound is a hypothetical range based on the general properties of this class of molecules, as specific public data is limited. Data for reference drugs is compiled from various literature sources.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| This compound Analog | 20 | 55-70% |
| Indomethacin | 10 | 65-75% |
| Phenylbutazone | 100 | 40-50% |
Note: The data for the pyrazole analog is a representative range from studies on structurally similar compounds.
Experimental Protocols for Evaluation
The anti-inflammatory and analgesic activities of novel pyrazole derivatives are typically assessed using a battery of standardized in vitro and in vivo assays.[7]
In Vitro COX Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 isoforms.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Quantification: The production of prostaglandin E₂ (PGE₂) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation.[8]
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of potent and selective anti-inflammatory agents. The SAR studies highlighted in this guide underscore the critical role of substitutions on the N-phenyl ring and the necessity of the acetic acid moiety for optimal activity. Future research in this area should focus on fine-tuning the substitutions to enhance COX-2 selectivity further, thereby minimizing the gastrointestinal side effects associated with traditional NSAIDs. Moreover, exploring hybrid molecules that incorporate this pyrazole scaffold with other pharmacophores could lead to the discovery of novel multi-target anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]
- 8. scielo.br [scielo.br]
A Researcher's Guide to Profiling the Target Landscape of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its versatility is demonstrated in drugs ranging from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant and the alpha-blocker dapiprazole.[1][3] The compound of interest, (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, belongs to this privileged class of molecules. While its specific biological targets are not extensively documented in public literature, its structural features warrant a thorough investigation into its potential primary targets and off-target interactions.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the cross-reactivity of novel pyrazole acetic acid derivatives. We will use this compound as a primary example, drawing comparisons to structurally related, well-characterized compounds to hypothesize potential interaction partners and design a robust experimental plan to elucidate its selectivity profile. Understanding a compound's selectivity is paramount; it not only clarifies its mechanism of action but also preemptively identifies potential safety liabilities arising from unintended off-target effects.
Structural Analysis and Hypothesis Generation: Learning from Chemical Cousins
The structure of this compound provides critical clues for hypothesizing its potential biological targets. By comparing it to known drugs sharing the pyrazole core, we can identify key pharmacophores and predict potential interactions.
-
This compound: Features a central pyrazole ring, a phenyl group at position 1, two methyl groups at positions 3 and 5, and an acetic acid moiety at position 4.[4]
-
Celecoxib: A diaryl-substituted pyrazole, it has a p-sulfamoylphenyl group at the 1-position and a p-tolyl group at the 5-position.[5] Its selective inhibition of Cyclooxygenase-2 (COX-2) is a key therapeutic action.[5]
-
Dapiprazole: This compound features a more complex triazolopyridine structure fused to the pyrazole, and it functions as a selective alpha-1 adrenoceptor antagonist.[2][3]
The shared 1-phenyl-pyrazole core between our topic compound and the highly influential COX-2 inhibitor, Celecoxib, immediately suggests that the cyclooxygenase enzymes are a primary target class for investigation. The acetic acid side chain is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). However, subtle structural changes can dramatically alter target affinity. Therefore, a broad, unbiased screening approach is essential to uncover both expected and unexpected interactions.
Experimental Strategy for Comprehensive Selectivity Profiling
A multi-tiered approach is required to build a comprehensive selectivity profile. This begins with focused assays on hypothesized primary targets and expands to broad panel screens to identify unanticipated off-target hits.
Caption: Tiered workflow for compound selectivity profiling.
Part 1: Primary Target Investigation - Cyclooxygenase (COX) Isoforms
Given the structural similarity to Celecoxib, the initial and most critical step is to assess the inhibitory activity of this compound against COX-1 and COX-2.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and measures the peroxidase activity of COX enzymes.[6]
Principle: The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity of COX, which is coupled to this initial reaction. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock solution of the test compound, this compound, in an appropriate solvent (e.g., DMSO). Create a serial dilution series to determine the IC50 value.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
-
Assay Plate Setup (96-well white opaque plate):
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer to these wells.
-
Inhibitor Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) at a concentration known to give >90% inhibition.[6]
-
Test Compound Wells: Add 10 µL of each concentration of the serially diluted this compound.
-
Solvent Control: If the solvent concentration exceeds 1%, include wells with only the solvent to assess its effect on enzyme activity.
-
-
Enzyme Addition & Pre-incubation:
-
Add 80 µL of the prepared Reaction Mix to all wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the "no-enzyme" background controls.
-
Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 37°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Part 2: Broad Panel Screening for Off-Target Liabilities
Even if a compound shows high potency for its intended target, it is crucial to screen it against a broad range of other potential targets to identify any cross-reactivity that could lead to adverse effects.
Protocol 2: Kinase Panel Screening
Rationale: Many signaling pathways are regulated by protein kinases, and unintended kinase inhibition is a common source of off-target effects. A broad kinase panel screen is a cost-effective method to assess selectivity across the human kinome.[7][8]
Methodology Overview (using a service provider):
-
Compound Submission: Provide the test compound (typically 50-100 µL of a 10 mM stock in DMSO) to a commercial kinase profiling service (e.g., Promega, Reaction Biology).[8]
-
Assay Format: The service will typically perform a radiometric ([³³P]-ATP) or luminescence-based (e.g., ADP-Glo™) assay.[8][9]
-
Screening Concentration: An initial screen is usually conducted at a single high concentration (e.g., 10 µM) against a large panel of kinases (>400).
-
Data Reporting: The results are reported as percent inhibition at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For any significant hits, a follow-up dose-response experiment is performed to determine the IC50 value for that specific kinase interaction.
Protocol 3: GPCR Panel Screening
Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of approved drugs.[10] Off-target GPCR activity can lead to a wide range of side effects, including cardiovascular and neurological issues.
Methodology Overview (using a service provider):
-
Compound Submission: Similar to kinase screening, a stock solution of the compound is submitted.
-
Assay Format: Screening is typically performed using cell lines stably expressing the GPCR of interest. Readouts can be based on various downstream events, including:
-
Panel Selection: A "safety panel" is often used, which includes GPCRs known to be associated with adverse drug reactions (e.g., hERG, adrenergic, dopaminergic, serotonergic receptors).[12]
-
Data Reporting: Results are reported as percent inhibition (for antagonists) or percent activation (for agonists) at a single concentration (e.g., 10 µM).
-
Follow-up: Significant hits are confirmed and characterized in full dose-response curves to determine IC50 (antagonist) or EC50 (agonist) values.
Data Interpretation and Comparative Analysis
The data from these screens should be compiled into a clear, comparative format to facilitate analysis.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparators
| Target Class | Specific Target | This compound (IC50/Ki) | Celecoxib (IC50/Ki) | Dapiprazole (IC50/Ki) |
| Cyclooxygenase | COX-1 | > 50 µM | 15 µM | > 100 µM |
| COX-2 | 0.5 µM | 0.04 µM[5] | > 100 µM | |
| Adrenergic Receptor | Alpha-1A | 25 µM | > 50 µM | 0.05 µM [3] |
| Alpha-1B | 30 µM | > 50 µM | 0.03 µM [3] | |
| Beta-1 | > 100 µM | > 100 µM | > 50 µM | |
| Kinase Hit (Example) | SRC Kinase | 8 µM | > 20 µM | > 50 µM |
| GPCR Hit (Example) | 5-HT2B Receptor | 12 µM | > 20 µM | > 50 µM |
Data for comparators are sourced from public data where available; other values are illustrative.
A selectivity index should be calculated to quantify the compound's specificity for its primary target versus off-targets. For example:
-
COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
-
A higher index indicates greater selectivity for COX-2 over COX-1.
Visualizing Potential Pathways and Interactions
Diagrams can effectively summarize the potential biological impact of the compound's interactions.
Caption: Potential signaling pathway interactions.
Conclusion and Forward Path
This guide outlines a systematic and robust methodology for characterizing the cross-reactivity of a novel research compound, this compound. By leveraging structural comparisons to established drugs like Celecoxib and Dapiprazole, we can form initial hypotheses about primary targets, such as the COX enzymes. However, the core of a rigorous drug discovery program lies in unbiased, broad-based screening to uncover the full spectrum of a compound's biological interactions.
The tiered approach of primary target validation followed by comprehensive kinase and GPCR panel screening provides a self-validating system to build a high-confidence selectivity profile. The resulting data, when properly analyzed and contextualized, will be invaluable for making informed decisions about the compound's therapeutic potential and guiding its future development.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. This compound | 32710-88-6 [chemicalbook.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 10. GPCR Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR Toxicity Panel | Thermo Fisher Scientific - JP [thermofisher.com]
A Senior Application Scientist's Guide to Benchmarking (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid Against Known Inhibitors
For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for benchmarking the performance of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid. Drawing from established methodologies and the known biological activities of structurally related pyrazole derivatives, we will outline a multi-pronged approach to characterize its inhibitory potential against key therapeutic targets.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Notably, pyrazole derivatives have demonstrated significant activity as inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), as well as exhibiting potent anticancer properties.[1][2][3] This guide, therefore, focuses on benchmarking our compound of interest against well-characterized inhibitors in these domains.
I. Benchmarking Against Cyclooxygenase-2 (COX-2) Inhibitors
The structural resemblance of this compound to the selective COX-2 inhibitor Celecoxib, a diarylpyrazole, provides a strong rationale for investigating its activity against COX enzymes.[4] COX-2 is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated therapeutic strategy.[5]
Comparative Efficacy Against COX-1 and COX-2
To assess both the potency and selectivity of this compound, its inhibitory activity should be quantified against both COX-1 and COX-2 and compared with a non-selective inhibitor (Indomethacin) and a selective COX-2 inhibitor (Celecoxib). The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a critical parameter. A higher SI indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[5]
| Compound | COX-1 IC50 (µM) (Hypothetical) | COX-2 IC50 (µM) (Hypothetical) | Selectivity Index (SI) (COX-1/COX-2) (Hypothetical) |
| This compound | 15.2 | 0.8 | 19 |
| Indomethacin (Non-selective control) | 0.1 | 2.5 | 0.04 |
| Celecoxib (Selective control) | >100 | 0.045 | >2222 |
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[6][7]
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and a solution of human recombinant COX-1 or COX-2 enzyme.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric substrate.
-
Prepare serial dilutions of this compound, Celecoxib, and Indomethacin in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid and TMPD solution.
-
Monitor the absorbance at 590 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.
-
Workflow for COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibitor screening assay.
II. Benchmarking Against Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a critical enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammation.[8] Inhibition of PDE4 has emerged as a therapeutic strategy for inflammatory diseases.[3] Given that pyrazole derivatives have been identified as PDE4 inhibitors, evaluating our compound of interest against this target is a logical step.[8]
Comparative Efficacy Against PDE4
The potency of this compound as a PDE4 inhibitor can be benchmarked against known inhibitors such as Roflumilast and Rolipram.
| Compound | PDE4 IC50 (nM) (Hypothetical) |
| This compound | 85 |
| Roflumilast (Positive control) | 0.9 |
| Rolipram (Positive control) | 2.0 |
Experimental Protocol: PDE4 Enzymatic Assay
This protocol is based on fluorescence polarization (FP) or luminescence-based assays.[8][9]
-
Reagent Preparation:
-
Prepare an assay buffer and a solution of recombinant human PDE4.
-
Prepare a fluorescently labeled cAMP substrate (for FP assay) or a standard cAMP substrate and detection reagents (for luminescence assay).
-
Prepare serial dilutions of this compound, Roflumilast, and Rolipram.
-
-
Assay Procedure (FP-based):
-
Add the PDE4 enzyme and test compounds to the wells of a low-volume 384-well plate.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
After a defined incubation period, add a binding agent that specifically binds to the remaining fluorescent cAMP.
-
Measure the fluorescence polarization. A decrease in polarization indicates higher PDE4 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Workflow for PDE4 Inhibition Assay
Caption: Workflow for the fluorescence polarization-based PDE4 inhibitor assay.
III. Evaluation of Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with some compounds showing activity against various cancer cell lines.[1][10][11] A primary assessment of the cytotoxic effects of this compound is essential.
Comparative Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] The cytotoxicity of the test compound should be evaluated against a panel of cancer cell lines and a non-cancerous control cell line to determine its potency and selectivity. Doxorubicin is a commonly used chemotherapeutic agent for comparison.
| Compound | MCF-7 (Breast) IC50 (µM) (Hypothetical) | HCT-116 (Colon) IC50 (µM) (Hypothetical) | A549 (Lung) IC50 (µM) (Hypothetical) | Normal Fibroblast IC50 (µM) (Hypothetical) |
| This compound | 5.8 | 8.2 | 12.5 | > 50 |
| Doxorubicin (Positive control) | 0.5 | 0.2 | 0.4 | 1.5 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture and Plating:
-
Culture the selected cancer and non-cancerous cell lines in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin.
-
Treat the cells with the compounds or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values from the dose-response curves.
-
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
IV. Mechanistic Context: Relevant Signaling Pathway
Understanding the potential mechanism of action provides a deeper context for the experimental data. For instance, if the compound shows significant anticancer activity, visualizing the EGFR/PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and a target for some pyrazole derivatives, can be insightful.[10]
Caption: Simplified EGFR/PI3K/AKT/mTOR signaling pathway.
V. Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking this compound. By systematically evaluating its inhibitory activity against well-defined targets like COX-2 and PDE4, and assessing its cytotoxic effects on cancer cells, researchers can generate a robust dataset to understand its therapeutic potential. The provided protocols and workflows serve as a starting point for designing and executing these critical experiments.
References
- 1. srrjournals.com [srrjournals.com]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to the Reproducible Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is the bedrock of scientific integrity and progress. This guide provides an in-depth technical analysis of the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, a molecule of interest within the broader class of pyrazole derivatives known for their diverse biological activities, including anti-inflammatory properties.[1][2] This document moves beyond a simple recitation of steps to dissect the causality behind experimental choices, offering a framework for achieving consistent and reliable outcomes.
The synthesis of pyrazole-containing compounds is a well-established field, yet subtle variations in reaction conditions can lead to significant discrepancies in yield and purity. This guide will present a detailed, multi-step synthetic protocol, compare it with alternative methodologies, and provide the critical insights necessary to navigate the potential pitfalls of irreproducibility that plague many published procedures.
Core Synthesis Pathway and Critical Control Points
The most reliable and modular synthesis of this compound proceeds through a three-stage process:
-
Formation of the Pyrazole Core: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Functionalization at the C4 Position: Introduction of an acetyl group to yield 4-acetyl-3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Homologation and Hydrolysis: Conversion of the acetyl group to the acetic acid moiety via the Willgerodt-Kindler reaction followed by hydrolysis.
This pathway is chosen for its reliance on well-understood reactions and the relative availability of starting materials. Each step, however, contains critical parameters that must be rigorously controlled to ensure a reproducible outcome.
Stage 1: Synthesis of the Pyrazole Core: 3,5-dimethyl-1-phenyl-1H-pyrazole
The foundational step is the Knorr pyrazole synthesis, a classic condensation reaction between a β-diketone and a hydrazine.
Protocol 1: Knorr Pyrazole Synthesis
Reaction: Acetylacetone + Phenylhydrazine → 3,5-dimethyl-1-phenyl-1H-pyrazole
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq) and glacial acetic acid (5-10 vol).
-
Begin stirring and add phenylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction is expected; maintain the temperature below 40°C with a water bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water, which should precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any water-soluble impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Causality and Reproducibility Insights:
-
Role of Acetic Acid: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the initial condensation and subsequent cyclization.[1][2] The concentration and purity of the acetic acid can influence reaction kinetics. Using a lower grade of acetic acid may introduce water, which can affect the reaction equilibrium.
-
Temperature Control: While the initial addition is often exothermic, controlling the temperature is crucial to prevent the formation of side products. Uncontrolled temperature spikes can lead to the formation of isomeric pyrazoles or other impurities.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion. Insufficient reflux time will result in incomplete conversion, while prolonged heating can lead to degradation of the product.
-
Purity of Reactants: The purity of both acetylacetone and phenylhydrazine is paramount. Impurities in the starting materials are a common source of "Julia Child Effects," where identical recipes yield different results.[1]
Stage 2: Functionalization - Acetylation at the C4 Position
With the pyrazole core established, the next step is to introduce an acetyl group at the C4 position, which is activated for electrophilic substitution.
Protocol 2: Friedel-Crafts Acetylation
Reaction: 3,5-dimethyl-1-phenyl-1H-pyrazole + Acetic Anhydride → 4-acetyl-3,5-dimethyl-1-phenyl-1H-pyrazole
Step-by-Step Methodology:
-
In a fume hood, to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or nitrobenzene.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 - 1.5 eq), in portions.
-
Once the Lewis acid has been added, add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice water.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 4-acetyl-3,5-dimethyl-1-phenyl-1H-pyrazole.
Causality and Reproducibility Insights:
-
Lewis Acid Stoichiometry and Purity: The amount and quality of the Lewis acid are critical. Anhydrous conditions are essential as Lewis acids like AlCl₃ readily react with water, which deactivates the catalyst and can lead to inconsistent results.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. While DCM is common, for less reactive substrates, a solvent with a higher boiling point like nitrobenzene may be necessary. However, this also complicates the workup.
-
Temperature Management: The reaction is highly exothermic, and maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and ensure regioselectivity.
Stage 3: Homologation and Hydrolysis - The Willgerodt-Kindler Reaction
The conversion of the acetyl group to the acetic acid moiety is achieved through the Willgerodt-Kindler reaction, a powerful but often challenging transformation.[3][4][5]
Protocol 3: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
Reaction:
-
4-acetyl-3,5-dimethyl-1-phenyl-1H-pyrazole + Sulfur + Morpholine → (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thioacetamide
-
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thioacetamide + H₂O/H⁺ or OH⁻ → this compound
Step-by-Step Methodology:
-
In a round-bottom flask, combine 4-acetyl-3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq), elemental sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).
-
Heat the mixture to reflux (around 120-140°C) for several hours (8-24 h), monitoring the reaction progress by TLC. The reaction is often characterized by the evolution of hydrogen sulfide gas, which must be trapped.
-
After cooling, the reaction mixture is typically a dark, viscous oil. Pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess morpholine, then with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude thioamide. Purification can be attempted by column chromatography, though it can be challenging.
-
For hydrolysis, the crude thioamide is refluxed in an aqueous solution of a strong acid (e.g., 10-20% sulfuric acid) or a strong base (e.g., 10-20% sodium hydroxide) until the reaction is complete (monitored by TLC).
-
After cooling, acidify the reaction mixture (if basic hydrolysis was used) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to yield pure this compound.
Causality and Reproducibility Insights:
-
Reaction Conditions: The Willgerodt-Kindler reaction is notorious for its harsh conditions and potential for low yields and complex product mixtures.[6][7] Reproducibility is highly dependent on precise temperature control and reaction time. Microwave-assisted heating has been shown to improve yields and reduce reaction times in some cases.[4]
-
Reagent Stoichiometry: The ratios of sulfur and morpholine to the ketone can significantly affect the outcome. Excess of these reagents is typically required.
-
Hydrolysis Step: The choice of acidic or basic hydrolysis can influence the final yield and purity. The stability of the pyrazole ring under strong acidic or basic conditions at high temperatures should be considered.
Alternative Synthetic Approaches and Their Reproducibility
While the presented three-stage protocol is robust, other methods exist, each with its own set of reproducibility challenges.
-
Direct Carboxylation Approaches: Methods involving direct carboxylation of the pyrazole ring at the C4 position exist but often require specialized reagents like Grignard reagents or organolithium compounds, which demand strictly anhydrous conditions and can be difficult to handle reproducibly on a larger scale.
-
From a Pre-functionalized Pyrazole: An alternative is to start with a pyrazole already containing a functional group at the C4 position that can be more readily converted to an acetic acid moiety, such as a 4-formylpyrazole.[8] This can be a more reliable route if the starting material is readily available.
Data Summary and Comparison
The following table provides a hypothetical comparison of expected yields and purity for the described protocols, highlighting the potential variability that underscores the importance of stringent experimental control.
| Stage | Protocol | Key Variables Affecting Reproducibility | Expected Yield Range | Expected Purity Range (Post-Purification) |
| 1 | Knorr Pyrazole Synthesis | Purity of reactants, temperature control, reaction time | 60-85% | >98% |
| 2 | Friedel-Crafts Acetylation | Anhydrous conditions, Lewis acid stoichiometry, temperature | 50-75% | >95% |
| 3 | Willgerodt-Kindler & Hydrolysis | Temperature, reaction time, reagent ratios, workup procedure | 30-60% | >97% |
Experimental Workflows and Signaling Pathways
To provide a clearer visual representation of the processes discussed, the following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where a pyrazole derivative might act as an inhibitor, a common application for this class of compounds.[2]
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
Conclusion and Best Practices for Reproducibility
The synthesis of this compound, while achievable through established organic chemistry reactions, presents several challenges to reproducibility. The "publish or perish" culture can sometimes lead to the publication of protocols that are not fully optimized or are difficult to replicate.[9] To mitigate these challenges, the following best practices are recommended:
-
Thorough Characterization: At each step, fully characterize the intermediates and the final product using techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including the source and purity of reagents, reaction times, temperatures, and any observations made during the experiment.
-
Small-Scale Optimization: Before attempting a large-scale synthesis, optimize the reaction conditions on a small scale to identify the optimal parameters for your specific laboratory environment and reagents.
-
Understanding the Mechanism: A thorough understanding of the reaction mechanisms can help in troubleshooting and in making informed decisions about how to adjust the reaction conditions to improve the outcome.
By approaching the synthesis with a critical and analytical mindset, researchers can enhance the reproducibility of their experiments, leading to more reliable and impactful scientific contributions.
References
- 1. jocpr.com [jocpr.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 9. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
Welcome to a comprehensive guide designed for the discerning researcher. In our work, the integrity of our data is matched only by the integrity of our safety protocols. This document moves beyond a simple checklist, offering a deep dive into the why behind the personal protective equipment (PPE) recommendations for handling (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetic acid (CAS No. 32710-88-6). As a compound with significant utility in drug discovery and development, its safe handling is a non-negotiable prerequisite to groundbreaking research.[1][2][3] This guide is structured to provide immediate, actionable intelligence for your laboratory operations, ensuring both your safety and the validity of your work.
Hazard Assessment: The Foundation of Your Protection
Understanding the intrinsic hazards of a compound is the critical first step in constructing an effective safety protocol. The selection of PPE is not arbitrary; it is a direct response to the specific risks identified in the compound's safety profile. For this compound, the primary hazards are well-defined.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:
-
H302: Harmful if swallowed. [4] This indicates acute oral toxicity, meaning ingestion can lead to adverse health effects.
-
H318: Causes serious eye damage. [4] This is a Category 1 classification, signifying the highest level of risk for eye injury, potentially irreversible. This is the most critical hazard dictating our choice of eye protection.
-
Potential for Skin and Respiratory Irritation: While not always a primary GHS classification, related pyrazole and acetic acid compounds are known to cause skin and respiratory irritation.[4][5] Prudence dictates we assume this potential and protect against it.
These classifications are not mere suggestions; they are the scientific basis upon which we build our entire protective strategy. The causality is direct: the risk of serious eye damage mandates protection beyond standard safety glasses, and the potential for skin contact requires a specific barrier in the form of chemical-resistant gloves.
Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard assessment, a multi-layered approach to PPE is essential. The following details the minimum required equipment for any procedure involving the handling of this compound.
Eye and Face Protection: A Non-Negotiable Barrier
Given the H318 classification for causing serious eye damage, this is the area of greatest concern.[4]
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[6][7] Goggles provide a 360-degree seal around the eyes, protecting from splashes, spills, and airborne particulates, which standard safety glasses do not.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50g), preparing concentrated stock solutions, or during any task with an elevated splash risk, a full-face shield must be worn over the chemical splash goggles.[8][9] This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove
Dermal contact is a primary route of exposure. The goal is to prevent any contact with the skin.
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a broad range of laboratory chemicals.[10][11] They provide excellent protection against acids and other potential irritants.
-
Protocol: Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider double-gloving.[12] Remove gloves immediately after handling the compound using a technique that avoids touching the outside of the glove with your bare skin. Wash hands thoroughly with soap and water after removing gloves.[4]
Body Protection: Shielding from Contamination
Your personal clothing should never be exposed to chemical hazards.
-
Lab Coat: A long-sleeved laboratory coat is mandatory to protect the skin and clothing from contamination.[10][13] Ensure the coat is fully buttoned.
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed.[8][10] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt when exposed to certain chemicals.[8]
Respiratory Protection: The Role of Engineering Controls
The primary method for respiratory protection is the use of engineering controls.
-
Fume Hood: All work that may generate dust or aerosols of this compound, such as weighing the solid or preparing solutions, must be performed inside a certified chemical fume hood.[11][14]
-
Respirator Use: A respirator is typically not required if work is conducted within a properly functioning fume hood. However, in the event of a large spill or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 for particulates or an elastomeric half-mask with appropriate cartridges for vapors) may be necessary.[8][12][13] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[8]
Operational Protocols: PPE in Practice
Theoretical knowledge must be translated into flawless execution. The following protocols provide step-by-step guidance for common laboratory operations.
Donning and Doffing Sequence
The order in which you put on and take off PPE is critical to prevent cross-contamination.
| Step | Donning (Putting On) PPE | Doffing (Taking Off) PPE | Rationale |
| 1 | Lab Coat | Gloves | Gloves are considered the most contaminated item and are removed first. |
| 2 | Goggles / Face Shield | Goggles / Face Shield | Remove by handling the strap, avoiding touching the front surface. |
| 3 | Gloves | Lab Coat | Roll the lab coat outwards, containing any contamination on the inside. |
| 4 | - | Wash Hands Thoroughly | Final step to remove any potential residual contamination. |
Recommended PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses (minimum), Goggles (recommended) | Single Pair Nitrile Gloves | Lab Coat | Not required unless package is damaged |
| Weighing Solid | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Conducting Reactions | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small Spill Cleanup (<1L) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood (if applicable). Assess need for respirator.[10][15] |
| Waste Disposal | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required if handling sealed containers |
Emergency Procedures and Disposal
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]
Disposal of Contaminated PPE and Chemical Waste
All materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be considered hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[16][17]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[18]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[17] Never dispose of this chemical or contaminated materials down the drain or in regular trash.[16][17]
Visualized PPE Selection Workflow
To further clarify the decision-making process, the following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE when handling the target compound.
This guide provides a robust framework for the safe handling of this compound. Remember, a proactive and informed approach to safety is the hallmark of a professional and successful research environment.
References
- 1. This compound | 32710-88-6 [chemicalbook.com]
- 2. This compound | 32710-88-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pharmastate.academy [pharmastate.academy]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. fishersci.ie [fishersci.ie]
- 14. Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories [eureka.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
